Product packaging for Fluxapyroxad(Cat. No.:CAS No. 907204-31-3)

Fluxapyroxad

Numéro de catalogue: B1673505
Numéro CAS: 907204-31-3
Poids moléculaire: 381.3 g/mol
Clé InChI: SXSGXWCSHSVPGB-UHFFFAOYSA-N
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Description

Fluxapyroxad is a broad-spectrum succinate dehydrogenase inhibitor (SDHI) fungicide that targets mitochondrial complex II, disrupting cellular respiration and energy production in fungi . With its strong systemic activity and long-lasting durability, it is extensively used in agricultural research on crops like wheat, maize, peanuts, and rice to control major fungal diseases . Beyond its agronomic applications, this compound serves as a critical compound in environmental and toxicological studies. Its high environmental persistence, with a half-life exceeding 183 days in soil and 874 days in water-sediment systems, makes it a significant model chemical for investigating the ecological impact of pesticide residues . Recent research utilizing this compound has revealed its potential to induce chronic colonic inflammation in murine models by inhibiting the intestinal aryl hydrocarbon receptor (AhR) signaling pathway, providing valuable insights into the link between environmental chemicals and gut health . Furthermore, studies on aquatic organisms like Pacific white shrimp ( Litopenaeus vannamei ) and zebrafish have shown that exposure can lead to bioaccumulation, oxidative stress, growth inhibition, and developmental toxicity, highlighting its utility in aquatic ecotoxicology . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H12F5N3O B1673505 Fluxapyroxad CAS No. 907204-31-3

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

3-(difluoromethyl)-1-methyl-N-[2-(3,4,5-trifluorophenyl)phenyl]pyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F5N3O/c1-26-8-11(16(25-26)17(22)23)18(27)24-14-5-3-2-4-10(14)9-6-12(19)15(21)13(20)7-9/h2-8,17H,1H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXSGXWCSHSVPGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(F)F)C(=O)NC2=CC=CC=C2C3=CC(=C(C(=C3)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6058215
Record name Fluxapyroxad
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Molecular Weight

381.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

907204-31-3
Record name Fluxapyroxad
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fluxapyroxad [ISO]
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Record name Fluxapyroxad
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Record name 3-(difluoromethyl)-1-methyl-N-(3',4',5'-trifluorobiphenyl-2-yl) pyrazole-4-carboxamide; fluxapyroxad
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Record name FLUXAPYROXAD
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Fluxapyroxad: A Comprehensive Technical Guide on its Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluxapyroxad is a broad-spectrum pyrazole-carboxamide fungicide belonging to the class of succinate dehydrogenase inhibitors (SDHIs).[1][2] Developed by BASF, it is a potent inhibitor of the succinate dehydrogenase enzyme (Complex II) in the mitochondrial respiratory chain of fungi.[2] This inhibition disrupts the fungal cell's energy supply and the availability of building blocks for essential cellular components, ultimately leading to the cessation of fungal growth, including spore germination, germ tube elongation, and mycelial spread.[1] This document provides a detailed overview of the chemical structure and synthesis of this compound.

Chemical Structure and Properties

This compound is chemically identified as 3-(difluoromethyl)-1-methyl-N-(3′,4′,5′-trifluoro[1,1′-biphenyl]-2-yl)-1H-pyrazole-4-carboxamide.[1] It is an aromatic amide formed from the condensation of 3-(difluoromethyl)-1-methylpyrazole-4-carboxylic acid and 3',4',5'-trifluorobiphenyl-2-amine.[3][4]

Table 1: Physicochemical and Identification Properties of this compound

PropertyValueReference
IUPAC Name 3-(difluoromethyl)-1-methyl-N-(3′,4′,5′-trifluoro[1,1′-biphenyl]-2-yl)-1H-pyrazole-4-carboxamide[1]
CAS Number 907204-31-3[1][3]
Molecular Formula C₁₈H₁₂F₅N₃O[1]
Molecular Weight 381.31 g/mol [5]
Melting Point 156.8 °C[5]
Solubility in DMSO 27.50 mg/mL (72.12 mM)[6]

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of two key intermediates, followed by their coupling to form the final active ingredient. The primary intermediates are:

  • 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

  • 3',4',5'-trifluorobiphenyl-2-amine

The final step is the amidation of the aniline intermediate with the pyrazole carboxylic acid (or its acid chloride derivative).[7]

G Figure 1: Overall Synthesis Pathway of this compound cluster_0 Intermediate 1 Synthesis cluster_1 Intermediate 2 Synthesis Starting Materials 1 Ethyl difluoroacetoacetate Triethyl orthoformate Methyl hydrazine Intermediate 1 3-(difluoromethyl)-1-methyl- 1H-pyrazole-4-carboxylic acid Starting Materials 1->Intermediate 1 Cyclization & Hydrolysis This compound This compound Intermediate 1->this compound Amidation Starting Materials 2 3,4,5-Trifluorophenylhydrazine Aniline Intermediate 2 3',4',5'-trifluorobiphenyl-2-amine Starting Materials 2->Intermediate 2 Gomberg-Bachmann type reaction Intermediate 2->this compound

Figure 1: Overall Synthesis Pathway of this compound
Experimental Protocols

1. Synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

A common synthesis route for this key intermediate involves the reaction of ethyl difluoroacetoacetate with triethyl orthoformate, followed by cyclization with methyl hydrazine and subsequent hydrolysis.[8] Alternative methods have also been developed to optimize large-scale production.[9][10]

  • Step 1: Formation of the Pyrazole Ring: The ethyl ester of difluoroacetoacetic acid is reacted with triethyl orthoformate in the presence of acetic anhydride.

  • Step 2: Cyclization: The product from the previous step is then treated with methyl hydrazine to form the pyrazole ring. This reaction may produce isomeric products.

  • Step 3: Hydrolysis: The resulting ester is hydrolyzed using a base, such as sodium hydroxide, to yield 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.[8]

2. Synthesis of 3',4',5'-trifluorobiphenyl-2-amine

This aniline derivative can be synthesized via a manganese dioxide-mediated Gomberg-Bachmann type reaction.[7][11]

  • Reaction: A solution of 3,4,5-trifluorophenylhydrazine (0.90 mmol) in acetonitrile (2 mL) is added dropwise to a suspension of aniline (18.0 mmol) and manganese dioxide (4.50 mmol) in acetonitrile (5 mL) with stirring.

  • Work-up: After the reaction is complete, the mixture is filtered through celite and washed with ethyl acetate. The solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel (hexane/EtOAc = 10:1 → 4:1) to yield 3',4',5'-trifluorobiphenyl-2-amine.[11]

3. Final Amidation to this compound

The final step involves the formation of an amide bond between the two key intermediates.[11]

  • Activation of the Carboxylic Acid: 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is typically converted to its more reactive acid chloride derivative, 3-difluoromethyl-1-methyl-1H-pyrazole-4-carbonyl chloride, using a chlorinating agent like thionyl chloride.[12]

  • Amidation Reaction: A solution of 3-difluoromethyl-1-methyl-1H-pyrazole-4-carbonyl chloride (0.45 mmol) in toluene (300 µL) is added dropwise to a solution of 3',4',5'-trifluorobiphenyl-2-amine at 55 °C and stirred.

  • Work-up and Purification: Upon completion, the reaction mixture is heated to 70°C and washed with 2N HCl, saturated sodium bicarbonate solution, and water. After cooling, the solvent is removed under reduced pressure. The crude product is then purified by silica gel column chromatography (hexane/EtOAc = 2:1) to obtain this compound.[11]

Mode of Action: Inhibition of Succinate Dehydrogenase

This compound's fungicidal activity stems from its ability to inhibit succinate dehydrogenase (SDH), a crucial enzyme in the mitochondrial electron transport chain (Complex II) and the tricarboxylic acid (TCA) cycle.[2] By blocking SDH, this compound disrupts cellular respiration and energy production in fungi.

G Figure 2: this compound's Mode of Action This compound This compound SDH Succinate Dehydrogenase (Complex II) This compound->SDH Inhibits ETC Mitochondrial Electron Transport Chain SDH->ETC Part of TCA Tricarboxylic Acid (TCA) Cycle SDH->TCA Part of Energy ATP Production (Energy) ETC->Energy Drives TCA->Energy Contributes to Growth Fungal Growth (Spores, Mycelia) Energy->Growth Required for

Figure 2: this compound's Mode of Action

Conclusion

This compound is a highly effective SDHI fungicide with a well-defined chemical structure and a synthetic pathway that relies on the coupling of two key intermediates. Its mode of action, through the potent inhibition of succinate dehydrogenase, provides broad-spectrum control of various fungal pathogens in a wide range of crops. The detailed synthetic protocols and structural information provided in this guide serve as a valuable resource for researchers and professionals in the fields of agrochemical synthesis and development.

References

physical and chemical properties of fluxapyroxad technical grade

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluxapyroxad is a broad-spectrum pyrazole-carboxamide fungicide belonging to the chemical class of succinate dehydrogenase inhibitors (SDHIs).[1][2][3][4] It is a systemic fungicide with preventative and curative properties, effective against a wide range of fungal pathogens in various crops.[3][4] The technical grade active ingredient is the basis for formulated end-use products. This guide provides an in-depth overview of the core physical and chemical properties of this compound technical grade, detailed experimental protocols for their determination, and a visualization of its mechanism of action.

Chemical and Physical Properties

The physical and chemical properties of this compound technical grade are crucial for understanding its environmental fate, behavior, and for the development of effective formulations. The following tables summarize the key quantitative data.

Table 1: General and Physical Properties of this compound
PropertyValueReference
Common Name This compound[1][2]
IUPAC Name 3-(difluoromethyl)-1-methyl-N-(3',4',5'-trifluoro[1,1'-biphenyl]-2-yl)-1H-pyrazole-4-carboxamide[1][2]
CAS Number 907204-31-3[1][2]
Molecular Formula C₁₈H₁₂F₅N₃O[1][2]
Molecular Weight 381.31 g/mol [1][2]
Physical Form White to beige solid (fine crystalline powder)[1][2]
Odor Odorless[1]
Melting Point 156.8 °C[1][2]
Decomposition Temperature ~230 °C[1][2]
Density 1.47 g/cm³ (at 20 °C)[1]
Vapor Pressure 2.7 x 10⁻⁹ Pa (at 20 °C); 8.1 x 10⁻⁹ Pa (at 25 °C)[1]
Table 2: Solubility Properties of this compound
PropertyValue (at 20 °C)Reference
Water Solubility 3.78 mg/L (pH 4.01)3.88 mg/L (pH 5.84)3.44 mg/L (pH 7.00)3.84 mg/L (pH 9.00)[1]
Solubility in Organic Solvents Acetone: >250 g/LAcetonitrile: 167.6 g/LDichloromethane: 146.1 g/LEthyl acetate: 123.3 g/LMethanol: 53.4 g/LToluene: 20.0 g/Ln-Octanol: 4.69 g/Ln-Heptane: 0.106 g/L[1][2]
Partition Coefficient (n-octanol/water) log Kₒw = 3.09[1]
Table 3: Stability and Spectroscopic Properties of this compound
PropertyValueReference
Hydrolysis Stable in aqueous solutions at pH 4, 7, and 9.[1][3]
Aqueous Photolysis Not a significant degradation pathway.[1]
Storage Stability Stable for at least two years under normal storage conditions.[1]
UV Absorption (at pH 5.9) ε = 44100 L mol⁻¹ cm⁻¹ at 193 nmε = 24010 L mol⁻¹ cm⁻¹ at 230 nmε = 978 L mol⁻¹ cm⁻¹ at 290 nm[1]

Experimental Protocols

The determination of the physical and chemical properties of chemical substances is standardized through internationally recognized guidelines, such as those published by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure data quality and comparability across different laboratories.

Generic Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of a physicochemical property according to OECD guidelines.

G Generic Experimental Workflow for Physicochemical Property Determination cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis & Reporting TestSubstance Test Substance Procurement (Technical Grade) MethodSelection Method Selection (e.g., OECD Guideline) TestSubstance->MethodSelection ApparatusPrep Apparatus Preparation & Calibration MethodSelection->ApparatusPrep PreliminaryTest Preliminary Test (Range Finding) ApparatusPrep->PreliminaryTest MainTest Main Test Execution (Definitive Measurement) PreliminaryTest->MainTest DataCollection Data Collection MainTest->DataCollection DataAnalysis Data Analysis & Calculation DataCollection->DataAnalysis Reporting Reporting of Results DataAnalysis->Reporting

Caption: General workflow for determining a physicochemical property.

Key Experimental Methodologies
  • Melting Point/Melting Range (OECD 102): The melting point is determined by heating a small, powdered sample of the substance and observing the temperature at which the phase transition from solid to liquid occurs. Common methods include the capillary tube method (in a liquid bath or metal block), hot-stage microscopy, and differential scanning calorimetry (DSC). The reported value is often a range, indicating the temperatures of the initial and final stages of melting.

  • Density of Solids (OECD 109): The density of a solid can be determined using methods such as the pycnometer method or the hydrostatic balance. The pycnometer method involves measuring the mass of the substance and the volume it displaces in a liquid of known density. The hydrostatic balance determines the density from the difference in the weight of the sample in air and when submerged in a liquid of known density.

  • Vapor Pressure (OECD 104): Vapor pressure, a measure of a substance's volatility, can be determined by several methods depending on the expected pressure range. For substances with very low vapor pressure like this compound, methods such as the gas saturation method or effusion methods (Knudsen cell or isothermal thermogravimetry) are typically employed. These methods measure the mass of substance transported by a known volume of gas or escaping through a small orifice over time.

  • Water Solubility (OECD 105): The water solubility is determined by establishing a saturated solution of the substance in water at a constant temperature. The concentration of the substance in the aqueous phase is then measured analytically. The two primary methods are the column elution method (for poorly soluble substances) and the flask method (for more soluble substances). Given this compound's low water solubility, the column elution method is appropriate.

  • Partition Coefficient (n-octanol/water) (OECD 107 & 117): The n-octanol/water partition coefficient (Kₒw) is a measure of a substance's lipophilicity. It can be determined by the shake-flask method (OECD 107), where the substance is partitioned between n-octanol and water, and the concentrations in both phases are measured. Alternatively, the HPLC method (OECD 117) can be used, which correlates the retention time of the substance on a reverse-phase column with the log Kₒw of standard compounds.

  • Hydrolysis as a Function of pH (OECD 111): This test evaluates the abiotic degradation of a substance in water at different pH levels (typically 4, 7, and 9). Sterile aqueous buffer solutions containing the test substance are incubated in the dark at a constant temperature. The concentration of the substance is measured over time to determine the rate of hydrolysis.

  • Phototransformation of Chemicals in Water (OECD 316): This study assesses the degradation of a chemical due to direct absorption of light. A solution of the test substance in pure water is exposed to a light source that simulates natural sunlight. The concentration of the substance is monitored over time to determine the rate of phototransformation. Dark controls are run in parallel to differentiate between photochemical and other degradation processes.

Mechanism of Action

This compound's fungicidal activity stems from its ability to inhibit succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial respiratory chain of fungi.[1][2][3][4] This inhibition disrupts the tricarboxylic acid (TCA) cycle and electron transport, leading to a cessation of energy production (ATP synthesis) and the depletion of essential building blocks for cellular components.[1][5] This ultimately results in the inhibition of spore germination, germ tube elongation, and mycelial growth.[1][2][3]

G Mechanism of Action of this compound cluster_mito Mitochondrial Respiratory Chain cluster_tca TCA Cycle Succinate Succinate ComplexII Complex II (Succinate Dehydrogenase) Succinate->ComplexII e⁻ Fumarate Fumarate TCA_Cycle Other TCA Cycle Intermediates Fumarate->TCA_Cycle ComplexII->Fumarate CoQ Coenzyme Q (Ubiquinone) ComplexII->CoQ e⁻ This compound This compound This compound->ComplexII Inhibition CoQH2 Coenzyme QH₂ (Ubihydroquinone) ComplexIII Complex III CoQH2->ComplexIII e⁻ ComplexIV Complex IV ComplexIII->ComplexIV e⁻ ATP_Synthase ATP Synthase (Complex V) ComplexIV->ATP_Synthase H⁺ gradient ATP ATP ATP_Synthase->ATP TCA_Cycle->Succinate

Caption: this compound inhibits Complex II of the mitochondrial respiratory chain.

Conclusion

This technical guide provides a consolidated resource on the fundamental physical and chemical properties of this compound technical grade. The data, presented in a structured format, alongside references to standardized experimental protocols, offers a valuable tool for researchers, scientists, and professionals in drug and pesticide development. A clear understanding of these properties is essential for the safe handling, effective formulation, and environmental risk assessment of this important fungicide.

References

Fluxapyroxad: A Deep Dive into Mammalian Metabolism and Biotransformation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolism and biotransformation of the fungicide fluxapyroxad in mammalian systems. The information presented is collated from various scientific studies and regulatory assessments, offering an in-depth resource for professionals in research and development.

Executive Summary

This compound, a succinate dehydrogenase inhibitor (SDHI) fungicide, undergoes extensive metabolism in mammals following oral exposure. It is rapidly and moderately absorbed, widely distributed, and primarily eliminated through the feces. The biotransformation of this compound is complex, involving a multitude of metabolites generated through key pathways including N-demethylation of the pyrazole ring and hydroxylation of the trifluorobiphenyl ring, followed by conjugation reactions. The liver is the primary site of metabolism, where this compound has been shown to induce cytochrome P450 enzymes via activation of the Constitutive Androstane Receptor (CAR).

Absorption, Distribution, Metabolism, and Excretion (ADME) Profile

The ADME profile of this compound has been predominantly characterized in studies using Wistar rats.

Absorption

Following oral administration, this compound is rapidly and moderately absorbed from the gastrointestinal tract. Approximately 65-80% of the administered dose is absorbed.[1][2]

Distribution

Once absorbed, this compound is widely distributed throughout the body. The highest concentrations of radioactivity in studies with radiolabeled this compound were found in the liver, thyroid, and adrenal glands.[1][2] Despite its wide distribution, there is a low potential for bioaccumulation, with radioactivity levels in all tissues declining over time.[2]

Metabolism (Biotransformation)

This compound is extensively metabolized in mammals, with approximately 50 different metabolites being identified in rat studies.[1][2] The primary metabolic transformations are:

  • N-demethylation of the pyrazole ring.

  • Hydroxylation of the trifluorobiphenyl ring.

  • Conjugation of the hydroxylated metabolites with glucuronic acid or glutathione.[1][2]

Key identified metabolites include:

  • M700F008: Desmethyl-fluxapyroxad.

  • M700F048: N-glucoside of M700F008.

  • M700F009 and M700F010: Hydroxylated metabolites.[3]

  • M700F125: A glucuronide conjugate.

  • M700F127: A glutathione conjugate.

Excretion

The primary route of elimination for this compound and its metabolites is via the feces, accounting for 70-85% of the administered dose.[1] A smaller portion is excreted in the urine. Excretion is rapid, with 61-83% of the dose being eliminated within 48 hours of administration.[1] Biliary excretion has been identified as a major contributor to the fecal elimination, accounting for 51-64% of the dose.[2]

Quantitative Data on this compound ADME

The following tables summarize the available quantitative data from mammalian studies.

Table 1: Pharmacokinetic Parameters of this compound in Rats Following Oral Administration [1][2]

ParameterValue
Absorption
Oral Bioavailability65 - 80%
Distribution
Primary TissuesLiver, Thyroid, Adrenals
Bioaccumulation PotentialLow
Excretion (within 48 hours)
Total Excretion61 - 83%
Fecal Excretion70 - 85%
Biliary Excretion51 - 64%

Table 2: Major Metabolites of this compound Identified in Mammals

Metabolite IDDescriptionMetabolic Reaction
M700F008Desmethyl-fluxapyroxadN-demethylation
M700F048N-glucoside of M700F008N-glucosidation
M700F009Hydroxylated metaboliteHydroxylation
M700F010Hydroxylated metaboliteHydroxylation
M700F125Glucuronide conjugateGlucuronidation
M700F127Glutathione conjugateGlutathione conjugation

Experimental Protocols

The following section outlines a typical experimental protocol for an in vivo metabolism study of this compound in rats, based on descriptions from available literature.

In Vivo Oral Gavage Metabolism Study in Rats

Objective: To determine the absorption, distribution, metabolism, and excretion of this compound following a single oral dose in rats.

Materials:

  • Test Substance: 14C-radiolabeled this compound.

  • Animal Model: Male and female Wistar rats.

  • Dosing Vehicle: e.g., 0.5% aqueous carboxymethylcellulose.

  • Metabolism Cages: For separate collection of urine and feces.

  • Analytical Instrumentation: Liquid Scintillation Counter (LSC), High-Performance Liquid Chromatography with Radiometric Detection (HPLC-RAM), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Methodology:

  • Acclimatization: Animals are acclimated to laboratory conditions and housed individually in metabolism cages for a period before dosing.

  • Dosing: Rats are administered a single oral gavage dose of 14C-fluxapyroxad. Multiple dose groups are typically included (e.g., a low dose and a high dose).

  • Sample Collection:

    • Urine and feces are collected at regular intervals (e.g., 0-6, 6-12, 12-24, 24-48, 48-72, and 72-96 hours) post-dose.

    • Blood samples are collected at various time points to determine the pharmacokinetic profile.

    • At the end of the study, animals are euthanized, and tissues (liver, kidney, fat, muscle, etc.) are collected.

  • Sample Analysis:

    • Radioactivity Measurement: Total radioactivity in urine, feces, and tissues is determined by LSC to calculate mass balance.

    • Metabolite Profiling: Urine, feces, and tissue extracts are analyzed by HPLC-RAM to separate and quantify the parent compound and its metabolites.

    • Metabolite Identification: The structure of the metabolites is elucidated using LC-MS/MS.

  • Data Analysis: The data is used to calculate absorption, distribution, and excretion percentages. The metabolic pathways are proposed based on the identified metabolites.

Visualizations of Metabolic and Signaling Pathways

Metabolic Pathway of this compound in Mammals

fluxapyroxad_metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound M700F008 M700F008 (Desmethyl-fluxapyroxad) This compound->M700F008 N-demethylation Hydroxylated_Metabolites Hydroxylated Metabolites (e.g., M700F009, M700F010) This compound->Hydroxylated_Metabolites Hydroxylation M700F048 M700F048 (N-glucoside) M700F008->M700F048 N-glucosidation Glucuronide_Conjugates Glucuronide Conjugates (e.g., M700F125) Hydroxylated_Metabolites->Glucuronide_Conjugates Glucuronidation Glutathione_Conjugates Glutathione Conjugates (e.g., M700F127) Hydroxylated_Metabolites->Glutathione_Conjugates Glutathione conjugation Excretion Excretion M700F048->Excretion Glucuronide_Conjugates->Excretion Glutathione_Conjugates->Excretion

Caption: Proposed metabolic pathway of this compound in mammals.

Signaling Pathway for Cytochrome P450 Induction by this compound

cyp_induction_pathway cluster_cell Hepatocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound CAR_inactive CAR (inactive) This compound->CAR_inactive Indirect Activation CAR_active CAR (active) CAR_inactive->CAR_active Translocation CAR_RXR CAR/RXR Heterodimer CAR_active->CAR_RXR RXR RXR RXR->CAR_RXR DNA DNA CAR_RXR->DNA Binds to Response Element mRNA CYP2B mRNA DNA->mRNA Transcription CYP2B_Enzymes CYP2B Enzymes mRNA->CYP2B_Enzymes Translation Metabolism Increased Metabolism of This compound & other xenobiotics CYP2B_Enzymes->Metabolism

Caption: CAR-mediated induction of CYP2B enzymes by this compound.

Experimental Workflow for a Rat Metabolism Study

experimental_workflow start Start dosing Oral Gavage of 14C-Fluxapyroxad to Rats start->dosing collection Collection of Urine, Feces, and Blood dosing->collection analysis Quantification of Total Radioactivity (LSC) collection->analysis profiling Metabolite Profiling (HPLC-RAM) collection->profiling data_analysis Data Analysis and Pathway Elucidation analysis->data_analysis identification Metabolite Identification (LC-MS/MS) profiling->identification identification->data_analysis end End data_analysis->end

Caption: General workflow for an in vivo metabolism study of this compound.

Conclusion

This compound exhibits a predictable and well-characterized metabolic profile in mammals. Its biotransformation is extensive, leading to a large number of metabolites that are primarily excreted in the feces. The induction of hepatic enzymes via the CAR signaling pathway is a key toxicological consideration. This technical guide provides a foundational understanding of these processes, which is crucial for the risk assessment and continued development of this and other similar compounds. Further research to quantify the relative abundance of the major metabolites in different mammalian species would provide a more complete picture of its metabolic fate.

References

The Environmental Fate and Degradation of Fluxapyroxad in Soil: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluxapyroxad is a broad-spectrum succinate dehydrogenase inhibitor (SDHI) fungicide used to control a wide range of fungal diseases in various crops. Understanding its behavior in the soil environment is crucial for assessing its potential environmental impact and ensuring its safe and effective use. This technical guide provides an in-depth overview of the environmental fate and degradation pathways of this compound in soil, summarizing key quantitative data, detailing experimental protocols, and visualizing critical processes.

Physicochemical Properties

The environmental behavior of this compound is influenced by its physicochemical properties. It is characterized by low water solubility and a moderate octanol-water partition coefficient, suggesting a tendency to associate with organic matter in the soil.

PropertyValueReference
IUPAC Name 3-(difluoromethyl)-1-methyl-N-(3′,4′,5′-trifluoro[1,1′-biphenyl]-2-yl)-1H-pyrazole-4-carboxamide
CAS Number 907204-31-3
Molecular Formula C₁₈H₁₂F₅N₃O[1]
Molar Mass 381.31 g/mol [1]
Water Solubility 3.44 mg/L (at 20°C, pH 7)
Log Kow (Octanol-Water Partition Coefficient) 3.1

Environmental Fate and Degradation Pathways

The dissipation of this compound in soil is a slow process governed by a combination of biotic and abiotic factors. The primary route of degradation is through microbial activity, while processes such as photolysis and hydrolysis play a minor role.

Biotic Degradation

Microbial degradation is the principal mechanism for the breakdown of this compound in soil. The rate of degradation is significantly influenced by soil properties such as organic matter content, oxygen levels, and pH.[2] Studies have shown that soils with higher organic matter and oxygen content, along with a neutral pH, tend to exhibit a higher potential for this compound degradation, likely due to stimulated microbial activity.[2]

Aerobic Degradation: Under aerobic conditions, this compound is persistent, with half-life (DT50) values ranging from 70 to over 2850 days. The primary degradation pathway involves two major metabolites:

  • M700F001: 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

  • M700F002: 3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid

The formation of these metabolites occurs through the cleavage of the carboxamide bridge of the parent compound to yield M700F001, which is subsequently demethylated to form M700F002. While M700F001 is transformed relatively quickly in soil, M700F002 shows persistence similar to the parent compound.

Anaerobic Degradation: In the absence of oxygen, the degradation of this compound is even slower than in aerobic conditions. The degradation pathway is similar, with the formation of M700F001; however, the subsequent demethylation to M700F002 is significantly reduced or absent.

Abiotic Degradation

Photolysis: Laboratory studies have indicated that photolysis is not a significant degradation pathway for this compound on the soil surface. The degradation rates in the presence of light are not significantly different from those in dark controls.

Hydrolysis: this compound is stable to hydrolysis at environmentally relevant pH values.[3]

Mobility in Soil

The mobility of this compound in soil is considered to be low to moderate. Its tendency to adsorb to soil particles, particularly organic carbon, limits its potential for leaching into groundwater. The soil organic carbon-water partition coefficient (Koc) is a key parameter used to assess this mobility.

Quantitative Data Summary

The following tables summarize the quantitative data on the degradation and mobility of this compound in soil from various studies.

Table 1: Aerobic and Anaerobic Soil Degradation Half-Lives (DT50) of this compound

Soil TypeOrganic Carbon (%)pHDT50 (days) - AerobicDT50 (days) - AnaerobicReference
Loamy Sand (WI)2.47.9387-
Loam (NJ)---591
Various soils--70 - 2850-
Hunan (HN) soil--≥157.6Slower than aerobic[2]
Shanxi (SX) soil--≥157.6Slower than aerobic[2]
Jiangsu (JS) soil--≥157.6Slower than aerobic[2]
Heilongjiang (HLJ) soil--≥157.6Slower than aerobic[2]

Table 2: Soil Adsorption Coefficient (Koc) of this compound

Soil TypeOrganic Carbon (%)Koc (mL/g)Mobility ClassificationReference
Various soils-320 - 1108Low to Moderate

Experimental Protocols

The environmental fate of this compound in soil is typically investigated using standardized laboratory and field studies, primarily following the guidelines established by the Organisation for Economic Co-operation and Development (OECD).

Aerobic and Anaerobic Transformation in Soil (OECD 307)

This guideline is used to determine the rate and pathway of degradation of a test substance in soil under both aerobic and anaerobic conditions.

Experimental Workflow:

Caption: Workflow for OECD 307 study.

Methodology:

  • Soil Selection: Representative agricultural soils are collected and characterized for properties such as texture, pH, organic carbon content, and microbial biomass.

  • Test Substance Application: The test substance, often radiolabeled (e.g., with ¹⁴C), is applied to the soil samples at a concentration relevant to its agricultural use.

  • Incubation:

    • Aerobic: Soil samples are incubated in the dark at a constant temperature (e.g., 20°C) and moisture level, with a continuous supply of air. Evolved ¹⁴CO₂ is trapped to measure mineralization.

    • Anaerobic: After an initial aerobic phase to establish microbial activity, the soil is flooded with water and purged with an inert gas (e.g., nitrogen) to create anaerobic conditions. Incubation then proceeds in the dark.

  • Sampling and Analysis: Soil samples are collected at various time intervals throughout the incubation period. The samples are extracted, and the concentrations of the parent compound and its transformation products are determined using analytical techniques such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS).

Adsorption/Desorption Using a Batch Equilibrium Method (OECD 106)

This guideline is employed to assess the mobility of a chemical in soil by determining its adsorption and desorption characteristics.

Experimental Workflow:

Caption: Workflow for OECD 106 study.

Methodology:

  • Preparation: A series of soil-water suspensions are prepared with a known concentration of the test substance.

  • Equilibration: The suspensions are agitated for a predetermined period to allow equilibrium to be reached between the adsorbed and dissolved phases of the test substance.

  • Separation and Analysis: The solid and liquid phases are separated by centrifugation. The concentration of the test substance remaining in the aqueous phase is measured.

  • Calculation: The amount of the test substance adsorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the solution. This is used to determine the soil-water distribution coefficient (Kd), which is then normalized to the soil's organic carbon content to obtain the Koc value.

  • Desorption: The potential for the adsorbed substance to be released back into the soil solution is assessed by replacing the supernatant with a fresh solution and re-equilibrating.

Visualizations

This compound Degradation Pathway in Soil

The primary degradation pathway of this compound in soil involves the formation of two major metabolites, M700F001 and M700F002.

G This compound This compound C18H12F5N3O M700F001 M700F001 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid C6H6F2N2O2 This compound->M700F001 Cleavage of carboxamide bridge M700F002 M700F002 3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid C5H4F2N2O2 M700F001->M700F002 Demethylation

Caption: Degradation of this compound in soil.

Conclusion

This compound is a persistent fungicide in the soil environment, with degradation primarily occurring through microbial processes under aerobic conditions. Its low to moderate mobility, attributed to its tendency to adsorb to soil organic matter, suggests a limited potential for leaching. The principal degradation pathway involves the formation of two main metabolites, M700F001 and M700F002. A thorough understanding of these environmental fate characteristics, guided by standardized experimental protocols, is essential for the responsible management and risk assessment of this agricultural chemical.

References

absorption, distribution, metabolism, and excretion (ADME) studies of fluxapyroxad

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the ADME of Fluxapyroxad

Introduction

This compound, a second-generation carboxamide fungicide, is a potent inhibitor of succinate dehydrogenase (SDH), also known as complex II, in the mitochondrial respiratory chain of fungi.[1] This mode of action disrupts fungal energy production and the synthesis of essential cellular components, thereby inhibiting spore germination, germ tube formation, and mycelial growth.[1] Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of this compound is critical for assessing its safety and risk to non-target organisms, including humans. This guide provides a detailed technical overview of the ADME properties of this compound, compiled from toxicological and pharmacokinetic studies, primarily in rat models.

Absorption

Studies in rats indicate that this compound is rapidly and moderately well absorbed from the gastrointestinal tract following oral administration.

  • Oral Absorption: The extent of absorption is estimated to be between 65% and 80% of the administered dose. This rate appears to be independent of the dose level or the sex of the animal.[2]

  • Time to Maximum Concentration (Tmax): The time to reach peak plasma concentrations is dose-dependent. In rats, Tmax was observed at 1 hour for a low dose (5 mg/kg bw), 8 hours for a mid-dose (50 mg/kg bw), and 24 hours for a high dose (500 mg/kg bw).[2][3]

  • Dermal Absorption: An in vivo rat study identified a dermal absorption factor of 8.4%, indicating low absorption through the skin.[3]

Table 1: Pharmacokinetic Parameters for Absorption in Rats
ParameterValueSpeciesStudy Notes
Oral Absorption Rate65 - 80%RatIndependent of dose and sex.[2]
Dermal Absorption Rate8.4%RatIn vivo study.[3]
Tmax (Low Dose)~1 hourRat5 mg/kg bw oral dose.[2][3]
Tmax (Mid Dose)~8 hoursRat50 mg/kg bw oral dose.[2]
Tmax (High Dose)~24 hoursRat500 mg/kg bw oral dose.[2][3]
Cmax (Low Dose)1.85 / 1.57 µg Eq/g (M/F)Rat5 mg/kg bw oral dose.[3]
Cmax (High Dose)65.31 / 66.08 µg Eq/g (M/F)Rat500 mg/kg bw oral dose.[3]

Distribution

Following absorption, this compound is widely distributed throughout the body. However, there is no evidence of significant accumulation in tissues.

  • Tissue Distribution: The highest concentrations of radioactivity have been consistently found in the liver, thyroid, and adrenal glands.[1][2] The gastrointestinal tract and its contents also show high concentrations.

  • Residue Levels: Very little this compound was retained in tissues 7 days after dosing, indicating efficient clearance.[2] In lactating goats, this compound was a major residue in milk, muscle, and fat, but a minor component in the liver and kidney.[2]

Table 2: Tissue Distribution of this compound in Rats
TissueRelative ConcentrationSpeciesStudy Notes
LiverHighRat[1][2][3]
ThyroidHighRat[1][2][3]
AdrenalsHighRat[1][2]
KidneysModerateRat[1][2]
FatHigh (in goats)Goat[2]
MilkHigh (in goats)Goat[2]

Metabolism

This compound undergoes extensive metabolism in rats, yielding approximately 50 different metabolites.[2] The biotransformation occurs primarily through two main pathways, without cleavage of the central carboxamide bond.[1][2]

The primary metabolic reactions are:

  • N-demethylation: Occurs at the pyrazole ring, leading to metabolites like M700F008.[1][2]

  • Hydroxylation: Primarily on the biphenyl ring system.[1][2]

  • Fluorine Loss: Replacement of a fluorine atom on the biphenyl ring, presumably by a hydroxyl group.[2]

  • Conjugation: The hydroxylated metabolites are subsequently conjugated with glucuronic acid or glutathione.[1][2]

The plant metabolite M700F048 follows a similar metabolic route to this compound, degrading to the common metabolite M700F008, followed by hydroxylation and conjugation.

G Metabolic Pathway of this compound This compound This compound M700F008 M700F008 (Desmethyl-fluxapyroxad) This compound->M700F008 N-demethylation Hydroxylated_this compound Hydroxylated this compound (e.g., M700F009, M700F010) This compound->Hydroxylated_this compound Hydroxylation (Biphenyl Ring) Hydroxylated_M700F008 Hydroxylated M700F008 M700F008->Hydroxylated_M700F008 Hydroxylation Glucuronide_Conjugates Glucuronide_Conjugates Hydroxylated_this compound->Glucuronide_Conjugates Conjugation Glutathione_Conjugates Glutathione_Conjugates Hydroxylated_this compound->Glutathione_Conjugates Conjugation Hydroxylated_M700F008->Glucuronide_Conjugates Conjugation

Fig. 1: Simplified metabolic pathway of this compound in rats.

Excretion

Excretion of this compound and its metabolites is rapid and occurs primarily through the faeces.

  • Primary Route: Faecal excretion is the main route of elimination in rats.[2]

  • Excretion Rate: The majority of the administered dose (61-83%) is excreted within 48 hours of dosing.[2]

  • Biliary Excretion: Studies involving bile duct cannulation in rats confirmed that bile is a major route of excretion, contributing significantly to the faecal output.

  • Excretion Balance: In rats, approximately 70-85% of the dose is excreted in the faeces (with 30-54% from bile), and a smaller portion, 8-17%, is found in the urine.[2] There are no significant sex-related differences in the excretion pattern.[2]

Table 3: Excretion of this compound in Rats (within 48 hours)
Excretion RoutePercentage of Administered DoseSpecies
Total Excreted61 - 83%Rat
Faeces70 - 85%Rat
Urine8 - 17%Rat
Biliary (component of faecal)30 - 54%Rat

Experimental Protocols

The ADME data for this compound has been generated through a series of standardized toxicological studies, typically conducted in compliance with Good Laboratory Practice (GLP).[2]

General Workflow for an ADME Study```dot

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_report Reporting Test_System Select Test System (e.g., Wistar Rats) Dosing Administration (e.g., Oral Gavage) Test_System->Dosing Test_Substance Prepare Test Substance (¹⁴C-labelled this compound) Test_Substance->Dosing Sample_Collection Sample Collection (Urine, Faeces, Blood, Tissues) Dosing->Sample_Collection Quantification Quantify Radioactivity (LSC) Sample_Collection->Quantification Profiling Metabolite Profiling (HPLC, LC-MS/MS) Sample_Collection->Profiling Data_Analysis Data Analysis & PK Modeling Quantification->Data_Analysis Identification Metabolite Identification (MS, NMR) Profiling->Identification Identification->Data_Analysis Final_Report Final Report Generation Data_Analysis->Final_Report

Fig. 3: Logical flow of ADME processes for this compound.

References

Methodological & Application

Application Notes & Protocols for the Analytical Determination of Fluxapyroxad Residues in Food

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fluxapyroxad is a broad-spectrum fungicide belonging to the carboxamide class. Its mode of action involves the inhibition of succinate dehydrogenase (SQR) in the mitochondrial respiratory chain, which disrupts fungal respiration and growth.[1][2] Due to its widespread use in agriculture to control fungal diseases on cereals, fruits, and vegetables, regulatory bodies worldwide have established maximum residue limits (MRLs) to ensure food safety.[3][4]

The analysis of this compound residues often includes its key metabolites, such as M700F002, M700F008, and M700F048, as they can be present in significant amounts in plant and animal matrices and are considered for risk assessment purposes.[1][5][6][7] This document provides detailed protocols for the extraction, cleanup, and quantification of this compound and its metabolites in various food samples using modern analytical techniques.

QuEChERS Extraction with UPLC-MS/MS Analysis

This method is highly effective for a wide range of food matrices, including fruits, vegetables, and cereals, offering high throughput and sensitivity.[3][5][8][9] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure simplifies sample preparation significantly.[10]

Experimental Protocol

1.1. Sample Preparation and Homogenization

  • For high-moisture samples (e.g., apples, tomatoes, cucumbers), chop and homogenize a representative portion (approx. 1 kg) using a high-speed blender.

  • For dry samples (e.g., wheat, rice), grind to a fine powder using a laboratory mill.

  • Store homogenized samples at -20°C until analysis to prevent degradation.[11]

1.2. Extraction

  • Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile containing 0.2% formic acid (v/v).[5][8][9]

  • Add the appropriate QuEChERS extraction salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate).

  • Cap the tube tightly and shake vigorously for 1 minute to ensure thorough mixing and extraction of the analytes into the acetonitrile phase.

  • Centrifuge the tube at ≥4000 rpm for 5 minutes.

1.3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Transfer a 1 mL aliquot of the upper acetonitrile supernatant into a 2 mL d-SPE centrifuge tube.

  • The d-SPE tube should contain a mixture of cleanup sorbents. For this compound analysis in most produce, a combination of primary secondary amine (PSA) to remove organic acids and octadecylsilane (C18) to remove non-polar interferences like lipids is effective.[5][8][12][13]

  • Vortex the d-SPE tube for 30 seconds.

  • Centrifuge at ≥10,000 rpm for 2 minutes to pellet the sorbent material.

1.4. UPLC-MS/MS Analysis

  • Carefully transfer the final cleaned extract into an autosampler vial.

  • Analyze the sample using a UPLC system coupled to a tandem mass spectrometer (MS/MS) operating in negative ion mode for the detection of this compound and its key metabolites.[5][8]

  • Instrumental Conditions (Typical):

    • UPLC Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase: Gradient elution using A) Water with 0.1% formic acid and B) Acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometry: Electrospray Ionization (ESI), Negative Mode.

    • Detection: Multiple Reaction Monitoring (MRM). Monitor at least two specific precursor-product ion transitions for each analyte for quantification and confirmation.[6]

Workflow Diagram: QuEChERS-UPLC-MS/MS

QuEChERS_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup (d-SPE) cluster_analysis Analysis Homogenize Homogenize Food Sample Weigh Weigh 10g into 50 mL Tube Homogenize->Weigh Add_ACN Add 10 mL Acetonitrile (ACN) Weigh->Add_ACN Add_Salts Add QuEChERS Salts Add_ACN->Add_Salts Shake Shake (1 min) Add_Salts->Shake Centrifuge1 Centrifuge (5 min) Shake->Centrifuge1 Transfer_SN Transfer 1 mL Supernatant Centrifuge1->Transfer_SN Add_dSPE Add to d-SPE Tube (PSA + C18) Transfer_SN->Add_dSPE Vortex Vortex (30s) Add_dSPE->Vortex Centrifuge2 Centrifuge (2 min) Vortex->Centrifuge2 Final_Extract Final Extract Centrifuge2->Final_Extract Analysis UPLC-MS/MS Analysis Final_Extract->Analysis GCMS_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup (d-SPE) cluster_analysis Analysis Start Homogenized Food Sample Weigh Weigh 10g Sample Start->Weigh Extract Add ACN + 1% Acetic Acid Add Salts (MgSO4, NaOAc) Weigh->Extract Shake Shake Vigorously (1 min) Extract->Shake Centrifuge1 Centrifuge Shake->Centrifuge1 Supernatant Take Supernatant Centrifuge1->Supernatant dSPE d-SPE Cleanup (PSA + C18) Supernatant->dSPE Centrifuge2 Vortex & Centrifuge dSPE->Centrifuge2 Final_Extract Transfer Clean Extract to Vial Centrifuge2->Final_Extract Analysis GC-MS/MS Analysis Final_Extract->Analysis

References

Application Notes and Protocols for QuEChERS Sample Preparation in Fluxapyroxad Extraction

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and a comprehensive set of protocols for the extraction of the fungicide fluxapyroxad from various matrices using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique. The methodologies outlined herein are compiled from validated analytical studies, ensuring reliability and reproducibility for high-throughput laboratory settings. Quantitative data, including Limits of Detection (LOD), Limits of Quantification (LOQ), and recovery rates in diverse food matrices, are presented in tabular format for straightforward comparison. A graphical representation of the experimental workflow is also provided to facilitate a clear understanding of the procedure.

Introduction

This compound is a broad-spectrum succinate dehydrogenase inhibitor (SDHI) fungicide widely used in agriculture to control a variety of fungal diseases in crops such as cereals, fruits, and vegetables.[1] Accurate determination of its residue levels in food commodities is crucial for ensuring food safety and regulatory compliance. The QuEChERS method has emerged as a preferred sample preparation technique for pesticide residue analysis due to its simplicity, speed, and minimal solvent usage.[2][3] This application note details an optimized QuEChERS protocol specifically for the extraction of this compound, followed by analysis using techniques such as Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[4]

Data Presentation

The following tables summarize the quantitative performance of the described QuEChERS method for this compound and its metabolites in various agricultural matrices.[4]

Table 1: Method Detection and Quantification Limits

AnalyteLimit of Detection (LOD) (μg/kg)Limit of Quantification (LOQ) (μg/kg)
This compound< 0.14< 0.47
Metabolite M700F002< 0.14< 0.47
Metabolite M700F008< 0.14< 0.47
Metabolite M700F048< 0.14< 0.47

Table 2: Recovery of this compound and its Metabolites in Spiked Matrices (n=5)

MatrixSpiking Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)
Cucumber 0.0174.9 - 110.5≤ 15.5
0.0574.9 - 110.5≤ 15.5
0.174.9 - 110.5≤ 15.5
Tomato 0.0174.9 - 110.5≤ 15.5
0.0574.9 - 110.5≤ 15.5
0.174.9 - 110.5≤ 15.5
Pepper 0.0174.9 - 110.5≤ 15.5
0.0574.9 - 110.5≤ 15.5
0.174.9 - 110.5≤ 15.5
Grape 0.0174.9 - 110.5≤ 15.5
0.0574.9 - 110.5≤ 15.5
0.174.9 - 110.5≤ 15.5
Apple 0.0174.9 - 110.5≤ 15.5
0.0574.9 - 110.5≤ 15.5
0.174.9 - 110.5≤ 15.5
Wheat 0.0174.9 - 110.5≤ 15.5
0.0574.9 - 110.5≤ 15.5
0.174.9 - 110.5≤ 15.5
Rice 0.0174.9 - 110.5≤ 15.5
0.0574.9 - 110.5≤ 15.5
0.174.9 - 110.5≤ 15.5

Experimental Protocols

This section provides a detailed, step-by-step methodology for the extraction of this compound from food matrices based on a validated and optimized QuEChERS protocol.[4]

Materials and Reagents
  • Solvents: Acetonitrile (ACN, HPLC or pesticide residue grade), Formic acid (FA, ~98%)

  • Salts: Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl)

  • d-SPE Sorbent: Octadecylsilane (C18)

  • Equipment: High-speed blender/homogenizer, 50 mL polypropylene centrifuge tubes, 15 mL polypropylene centrifuge tubes, Vortex mixer, Centrifuge, Micropipettes, Analytical balance.

Protocol Steps

1. Sample Homogenization:

  • Weigh a representative portion of the laboratory sample.
  • Chop or blend the sample until a homogeneous puree is obtained. For dry samples like cereals, it may be necessary to mill the sample into a fine powder.[5]

2. Extraction:

  • Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.
  • For dry samples, add an appropriate amount of deionized water to achieve a high water content before proceeding.[5]
  • Add 10 mL of acetonitrile containing 0.2% formic acid (v/v).
  • Cap the tube and shake vigorously for 1 minute using a vortex mixer to ensure thorough mixing of the sample and solvent.

3. Partitioning:

  • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl to the centrifuge tube.
  • Immediately cap and shake vigorously for 1 minute. The addition of salts induces phase separation between the aqueous and organic layers.[6]
  • Centrifuge the tube at ≥3000 rpm for 5 minutes. This will result in a clear separation of the acetonitrile layer (supernatant) from the solid and aqueous phases.

4. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer a 1 mL aliquot of the acetonitrile supernatant to a 15 mL centrifuge tube containing the d-SPE sorbent. For this specific application for this compound, octadecylsilane (C18) is the recommended sorbent.[4] The amount of C18 can be optimized based on the matrix, but a common starting point is 50 mg.
  • Cap the tube and shake vigorously for 30 seconds to 1 minute.
  • Centrifuge for 2 minutes at a high speed to pellet the d-SPE sorbent.

5. Final Extract Preparation:

  • Carefully transfer the cleaned supernatant into a vial for analysis.
  • The extract is now ready for injection into an analytical instrument, such as a UPLC-MS/MS system, for the quantification of this compound.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the QuEChERS protocol for this compound extraction.

QuEChERS_Workflow start Start: Sample Collection homogenization 1. Sample Homogenization (e.g., Blending) start->homogenization weighing 2. Weigh 10g of Homogenized Sample into 50mL Tube homogenization->weighing extraction 3. Add 10mL Acetonitrile (0.2% Formic Acid) & Vortex for 1 min weighing->extraction partitioning 4. Add 4g MgSO4 + 1g NaCl & Vortex for 1 min extraction->partitioning centrifuge1 5. Centrifuge (≥3000 rpm, 5 min) partitioning->centrifuge1 supernatant_transfer 6. Transfer 1mL of Acetonitrile Supernatant to 15mL d-SPE Tube centrifuge1->supernatant_transfer dspe_cleanup 7. d-SPE Cleanup (Octadecylsilane - C18) & Vortex for 1 min supernatant_transfer->dspe_cleanup centrifuge2 8. Centrifuge (2 min) dspe_cleanup->centrifuge2 final_extract 9. Collect Cleaned Supernatant for Analysis centrifuge2->final_extract analysis End: UPLC-MS/MS Analysis final_extract->analysis

Caption: QuEChERS workflow for this compound extraction.

References

Application of Fluxapyroxad for Controlling Botrytis cinerea in Strawberries: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gray mold, caused by the necrotrophic fungus Botrytis cinerea, is a devastating disease affecting strawberry production worldwide, leading to significant yield and quality losses.[1][2][3] Fluxapyroxad, a succinate dehydrogenase inhibitor (SDHI) fungicide, has been a key tool in the management of this disease.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in controlling B. cinerea in strawberries, with a focus on research and development applications.

This compound's mode of action is the inhibition of succinate dehydrogenase (Complex II) in the mitochondrial respiratory chain, which ultimately blocks spore germination, germ tube elongation, and mycelial growth of the target fungus.[4] However, the emergence of resistance in B. cinerea populations poses a significant threat to its efficacy, necessitating careful monitoring and strategic use.[1][2][3][5]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the efficacy of this compound against Botrytis cinerea isolates from strawberries.

Table 1: In Vitro Efficacy of this compound against Botrytis cinerea (Mycelial Growth Inhibition)

Geographic OriginNo. of IsolatesEC50 Range (µg/mL)Mean EC50 (µg/mL)Key FindingsReference
Shanghai, China (2020-2021)1600.03 - 51.37.24 (overall); 0.18 ± 0.01 (sensitive population)27.78% resistant in 2020, increasing to 48.57% in 2021. Resistance associated with SdhB mutations.[1][2][3]
Spain (2014-2016)580<0.01 - 4.19Not Reported12.9% of isolates showed resistance to this compound over the 3-year period.[5]
Florida, USANot SpecifiedNot ReportedNot ReportedCross-resistance observed between boscalid, this compound, and penthiopyrad in isolates with specific SdhB mutations.[6]

Table 2: Resistance Frequencies and Associated Mutations in Botrytis cinerea

LocationYear(s)Resistant Population (%)Associated SdhB MutationsResistance PatternReference
Shanghai, China202027.78%N230I, P225FN230I conferred resistance; P225F led to higher resistance.[1][2][3]
Shanghai, China202148.57%N230I, P225FIncreased frequency of resistant isolates.[1][2][3]
Spain2014-201612.9%H272Y, N230IPattern III (resistance to boscalid, this compound, penthiopyrad) associated with H272Y. Pattern IV (resistance to four SDHIs) associated with N230I.[5]
Eastern United States3 seasons5.5%H272Y, P225F, N230IPattern C (resistance to boscalid, this compound, penthiopyrad) associated with H272Y. Pattern D (resistance to four SDHIs) associated with P225F or N230I.[7]
Florida, USANot SpecifiedNot SpecifiedBH272Y, BH272L, BN230I, BP225FBH272Y conferred resistance to this compound. BH272L, BN230I, and BP225F mutations conferred high resistance to four SDHIs including this compound.[6]

Signaling Pathway and Mode of Action

This compound targets a critical step in the fungal respiratory process. The diagram below illustrates its mode of action.

Caption: Mode of action of this compound on the mitochondrial respiratory chain.

Experimental Protocols

The following are detailed protocols for key experiments related to the evaluation of this compound's efficacy against B. cinerea.

Protocol 1: Determination of EC50 Values using Mycelial Growth Inhibition Assay

This protocol is adapted from methodologies described in studies on fungicide resistance in B. cinerea.[1][2][3]

Objective: To determine the effective concentration of this compound that inhibits 50% of the mycelial growth (EC50) of B. cinerea isolates.

Materials:

  • Botrytis cinerea isolates

  • Potato Dextrose Agar (PDA)

  • Technical grade this compound

  • Dimethyl sulfoxide (DMSO)

  • Sterile Petri dishes (90 mm)

  • Sterile distilled water

  • Incubator

  • Cork borer (5 mm)

  • Micropipettes and sterile tips

  • Spectrophotometer or plate reader (optional)

Procedure:

  • Fungicide Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 10 mg/mL) in DMSO.

  • Amended Media Preparation:

    • Autoclave PDA and cool to 50-55°C in a water bath.

    • Prepare a series of this compound concentrations (e.g., 0, 0.01, 0.05, 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL) by adding the appropriate amount of stock solution to the molten PDA. The final concentration of DMSO should not exceed 1% (v/v) in the medium.

    • Pour approximately 20 mL of the amended PDA into each Petri dish.

  • Isolate Inoculation:

    • Culture B. cinerea isolates on PDA plates for 3-5 days at 20-22°C.

    • Using a sterile 5 mm cork borer, take mycelial plugs from the actively growing edge of the colony.

    • Place one mycelial plug, mycelium-side down, in the center of each this compound-amended and control PDA plate.

  • Incubation: Incubate the plates in the dark at 20-22°C for 3-5 days.

  • Data Collection:

    • Measure the diameter of the fungal colony in two perpendicular directions for each plate.

    • Calculate the average diameter and subtract the diameter of the initial mycelial plug (5 mm).

  • Data Analysis:

    • Calculate the percentage of mycelial growth inhibition for each concentration relative to the control (0 µg/mL this compound).

    • Determine the EC50 values by probit analysis or by regressing the inhibition percentage against the log of the fungicide concentration.

EC50_Determination_Workflow start Start prep_stock Prepare this compound Stock Solution start->prep_stock prep_media Prepare PDA with Serial Dilutions of this compound prep_stock->prep_media inoculate Inoculate Plates with B. cinerea Mycelial Plugs prep_media->inoculate incubate Incubate at 20-22°C for 3-5 Days inoculate->incubate measure Measure Colony Diameters incubate->measure calculate Calculate Percent Inhibition measure->calculate analyze Determine EC50 Values (Probit Analysis) calculate->analyze end End analyze->end

Caption: Workflow for EC50 determination of this compound against B. cinerea.

Protocol 2: Field Efficacy Trial for Gray Mold Control in Strawberries

This protocol is a generalized representation based on common practices in field research.[8][9]

Objective: To evaluate the efficacy of this compound in controlling gray mold on strawberries under field conditions.

Experimental Design:

  • Location: A field with a history of Botrytis cinerea infection.

  • Plot Design: Randomized complete block design with at least four replicates per treatment.

  • Plot Size: For example, 17.3 ft long with a buffer zone between plots.

  • Treatments:

    • Untreated control.

    • This compound at a specified application rate (e.g., 0.09 - 0.18 lbs a.i./A).[4]

    • Standard grower practice or other fungicide treatments for comparison.

Procedure:

  • Pre-application: One day prior to the first fungicide application, remove all ripe and diseased fruit to standardize the initial disease pressure.

  • Fungicide Application:

    • Apply treatments using a calibrated sprayer to ensure uniform coverage. Applications are typically made at 7- to 10-day intervals, starting from early bloom.

    • The number of applications will depend on the trial objectives and disease pressure.

  • Cultural Practices: Follow standard irrigation, fertilization, and other cultural practices for the region. If necessary, use overhead irrigation to create conditions favorable for disease development.

  • Disease Assessment:

    • Harvest ripe fruit from each plot at regular intervals (e.g., weekly).

    • Assess the incidence and severity of gray mold on the harvested fruit.

    • Disease incidence (%): (Number of infected fruit / Total number of fruit) x 100.

    • Disease severity: Can be rated on a scale (e.g., 0-4, where 0=no disease, 4= >50% of fruit surface affected).

  • Yield Assessment: Measure the total and marketable yield from each plot.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to compare the treatments.

Field_Trial_Workflow start Start: Field Setup (Randomized Block Design) pre_treatment Pre-treatment: Remove Existing Fruit start->pre_treatment application Fungicide Application (e.g., 7-10 day intervals) pre_treatment->application monitoring Monitor Environmental Conditions & Disease Pressure application->monitoring harvest Harvest Fruit at Regular Intervals application->harvest Repeat as scheduled monitoring->harvest assessment Assess Disease Incidence, Severity, and Yield harvest->assessment analysis Statistical Analysis (ANOVA) assessment->analysis end End: Evaluate Efficacy analysis->end

References

in vitro bioassay for testing fluxapyroxad efficacy against phytopathogens

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes for In Vitro Bioassay of Fluxapyroxad

Introduction

This compound is a broad-spectrum fungicide belonging to the class of succinate dehydrogenase inhibitors (SDHIs). Its primary mode of action is the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as complex II, in the mitochondrial respiratory chain of fungi.[1][2][3] This disruption of the tricarboxylic acid (TCA) cycle and electron transport chain leads to a cessation of energy production, ultimately resulting in fungal cell death.[1][4] These application notes provide a comprehensive guide for conducting in vitro bioassays to determine the efficacy of this compound against various phytopathogens.

Principle of the Bioassay

The in vitro bioassay for this compound efficacy is primarily based on the principle of mycelial growth inhibition. The phytopathogenic fungus is cultured on a nutrient medium amended with varying concentrations of this compound. The extent to which the fungicide inhibits the radial growth of the fungal colony is measured and used to calculate the effective concentration required to inhibit growth by 50% (EC50). This value serves as a key indicator of the fungicide's potency against a specific pathogen.

Applications

  • Fungicide Sensitivity Screening: Determining the baseline sensitivity of a phytopathogen population to this compound.

  • Resistance Monitoring: Tracking shifts in fungicide sensitivity within pathogen populations over time to detect the emergence of resistance.[1]

  • Comparative Efficacy Studies: Evaluating the relative effectiveness of this compound against different fungal species or in comparison to other fungicides.

  • Dose-Response Analysis: Establishing the relationship between this compound concentration and the degree of fungal inhibition.

Key Considerations

  • Aseptic Technique: Strict aseptic techniques are paramount to prevent contamination of the culture media and ensure the accuracy of the results.

  • Solvent Effects: this compound is often dissolved in a solvent like dimethyl sulfoxide (DMSO) before being added to the culture medium. A solvent control (medium with solvent but no fungicide) must be included to ensure the solvent itself does not inhibit fungal growth.

  • Incubation Conditions: The temperature and duration of incubation should be optimized for the specific phytopathogen being tested to ensure adequate growth in the control plates.

  • Replication: Each concentration, including the control, should be tested in multiple replicates (typically 3-5) to ensure the statistical validity of the results.

Experimental Protocols

Protocol 1: Mycelial Growth Inhibition Assay on Fungicide-Amended Agar

This protocol details the most common method for evaluating the in vitro efficacy of this compound.

Materials

  • Pure culture of the target phytopathogen

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • This compound (analytical grade)

  • Dimethyl sulfoxide (DMSO) or other appropriate solvent

  • Sterile Petri dishes (90 mm diameter)

  • Sterile cork borer (5-7 mm diameter)

  • Sterile distilled water

  • Incubator

  • Caliper or ruler

Procedure

  • Preparation of Fungicide Stock Solution:

    • Accurately weigh a known amount of this compound and dissolve it in a minimal volume of DMSO to prepare a high-concentration stock solution (e.g., 10,000 µg/mL).

  • Preparation of Fungicide-Amended Media:

    • Prepare the PDA medium according to the manufacturer's instructions and sterilize it by autoclaving.

    • Allow the autoclaved medium to cool to approximately 45-50°C in a water bath.

    • Prepare a series of dilutions from the this compound stock solution in sterile distilled water.

    • Add the appropriate volume of each this compound dilution to the molten PDA to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a solvent control by adding the same volume of DMSO without this compound and a negative control with no additions.

    • Thoroughly mix the amended media and pour approximately 20 mL into each sterile Petri dish. Allow the plates to solidify.

  • Inoculation:

    • From the margin of an actively growing, young (3-7 days old) culture of the target phytopathogen, take mycelial plugs using a sterile cork borer.

    • Place a single mycelial plug, mycelial side down, in the center of each fungicide-amended and control plate.

  • Incubation:

    • Seal the Petri dishes with paraffin film and incubate them in the dark at the optimal temperature for the specific pathogen (e.g., 25°C).

  • Data Collection:

    • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate has reached approximately 80% of the plate diameter.

    • Calculate the average colony diameter for each concentration.

  • Data Analysis:

    • Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:

      • Inhibition (%) = [(C - T) / C] x 100

      • Where:

        • C = Average colony diameter of the control

        • T = Average colony diameter of the treatment

    • Perform a probit or logistic regression analysis of the inhibition data against the logarithm of the this compound concentration to determine the EC50 value.

Data Presentation

Table 1: In Vitro Efficacy of this compound Against Various Phytopathogens
PhytopathogenEC50 Range (µg/mL)Mean EC50 (µg/mL)Reference
Didymella applanata0.82 - 5.921.95 (2013 isolates), 3.24 (2017 isolates)[1]
Sclerotinia sclerotiorum0.021 - 0.095-[1]
Botrytis cinerea0.03 - 51.30.18 ± 0.01[1]
Rhizoctonia solani0.0101 - 0.1300.0657 ± 0.0250[2]
Zymoseptoria tritici0.01 - 1.120.07 - 0.33 (depending on region)[5]

Mandatory Visualization

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution prep_amend Prepare Fungicide-Amended and Control Media prep_stock->prep_amend prep_media Prepare and Sterilize Growth Medium prep_media->prep_amend inoculation Inoculate Plates with Mycelial Plugs prep_amend->inoculation incubation Incubate at Optimal Temperature inoculation->incubation measurement Measure Colony Diameters incubation->measurement calc_inhibition Calculate Percent Growth Inhibition measurement->calc_inhibition calc_ec50 Determine EC50 Value (Probit/Logistic Regression) calc_inhibition->calc_ec50

Caption: Experimental workflow for the in vitro bioassay of this compound.

G cluster_tca TCA Cycle cluster_etc Electron Transport Chain succinate Succinate fumarate Fumarate succinate->fumarate Succinate Dehydrogenase (SDH) complex_ii Complex II (SDH) ubiquinone Ubiquinone complex_ii->ubiquinone Electron Transfer no_atp ATP Production Blocked complex_ii->no_atp complex_iii Complex III ubiquinone->complex_iii This compound This compound inhibition Inhibition This compound->inhibition inhibition->complex_ii cell_death Fungal Cell Death no_atp->cell_death

Caption: Mode of action of this compound via inhibition of succinate dehydrogenase.

References

Troubleshooting & Optimization

optimizing fluxapyroxad application rates to minimize phytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing fluxapyroxad application rates to minimize phytotoxicity. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the safe and effective use of this compound in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data on phytotoxicity to assist in your research.

Introduction to this compound and Phytotoxicity

This compound is a broad-spectrum systemic fungicide belonging to the carboxamide class of chemicals. Its mode of action is the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain of fungi. This disruption of cellular respiration prevents fungal growth and development, making this compound an effective tool for managing a wide range of plant diseases.

While highly effective against fungal pathogens, the application of any chemical substance to plants carries a potential risk of phytotoxicity, which is damage to the plant itself. Symptoms of phytotoxicity can range from mild, transient effects to severe and permanent damage, impacting experimental outcomes. Understanding the factors that influence phytotoxicity and adhering to best practices for application are crucial for successful research.

Troubleshooting Guide

This guide addresses specific issues that may arise during the application of this compound in your experiments.

Issue Possible Cause Troubleshooting Steps
Yellowing or scorching of leaf margins after application. High application rate, environmental stress (high temperature, drought), or application on a sensitive plant species.1. Immediately rinse the affected plants with clean water to remove excess residue. 2. Review the application rate and compare it with recommended rates for the specific plant species. 3. Assess environmental conditions during and after application. Avoid spraying in direct sunlight or when temperatures exceed 85°F (29°C).[1] 4. Conduct a small-scale test on a few plants before treating the entire experimental group, especially for new species or cultivars.
Stunted growth or distorted new leaves following treatment. Systemic effects of this compound at a higher than optimal concentration for the specific plant.1. Cease further applications of this compound on the affected plants. 2. Ensure adequate irrigation and fertilization to support plant recovery. 3. For future experiments, reduce the application rate by 25-50% and observe the plant response. 4. Consider alternative application methods, such as soil drench instead of foliar spray, which may reduce direct contact with sensitive new growth.
No visible phytotoxicity, but a decrease in overall plant vigor or yield. Sub-lethal phytotoxic effects that are not visually apparent but impact physiological processes.1. Review the experimental design to ensure that control groups (untreated) are properly maintained for comparison. 2. Measure physiological parameters such as photosynthetic rate or chlorophyll content to quantify the impact. 3. Evaluate the application frequency. Even at safe rates, repeated applications in a short period might lead to cumulative stress.
Inconsistent results with some plants showing damage and others not. Uneven spray application, genetic variability within the plant population, or micro-environmental differences.1. Ensure the sprayer is properly calibrated to deliver a uniform spray volume. 2. If using a genetically diverse plant population, consider that some individuals may be more sensitive. 3. Assess for variations in light intensity, temperature, or air circulation within the experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is the mode of action of this compound and how does it relate to phytotoxicity?

A1: this compound inhibits the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi. While the primary target is fungal SDH, high concentrations of this compound can potentially interfere with the plant's own mitochondrial respiration, leading to oxidative stress and phytotoxic symptoms.

Q2: Are there certain plant species that are more susceptible to this compound phytotoxicity?

A2: Yes, plant sensitivity to fungicides can vary. For instance, studies have reported that some ornamental species like Cornus florida (flowering dogwood) and Impatiens hawkeri (New Guinea impatiens) have shown significant injury in some trials.[2] It is always recommended to perform a small-scale test on a few plants before treating an entire crop or experimental group.

Q3: What are the common symptoms of this compound phytotoxicity?

A3: Common symptoms of phytotoxicity include chlorosis (yellowing of leaves), necrosis (tissue death, appearing as brown or black spots), leaf distortion (curling or twisting), and stunting of growth.[1] In severe cases, it can lead to defoliation and plant death.

Q4: Can environmental conditions influence the risk of phytotoxicity?

A4: Absolutely. High temperatures, high humidity, and intense sunlight can increase the risk of phytotoxicity.[1] Plants under drought stress are also more susceptible. It is best to apply this compound during cooler parts of the day, such as early morning or late evening.

Q5: How can I determine the optimal application rate for my specific experiment?

A5: The optimal rate depends on the plant species, growth stage, and environmental conditions. Start with the lowest recommended rate from the manufacturer or published literature. It is crucial to conduct a dose-response study on a small number of plants to determine the highest rate that does not cause phytotoxicity under your specific experimental conditions.

Data on this compound Phytotoxicity

The following tables summarize data from various studies on the phytotoxicity of this compound, often in combination with other fungicides like pyraclostrobin.

Table 1: Phytotoxicity of this compound on Various Crops

Crop Product (Active Ingredients) Application Rate Phytotoxicity Symptoms Observed Reference
CucumberThis compound 250 g/L + Pyraclostrobin 250 g/L 500 SCUp to 1 ml/L (0.1%)None observed. No leaf tip/surface injury, wilting, vein clearing, necrosis, epinasty, or hyponasty.[3]
WheatThis compound 167 g/l + Pyraclostrobin 333 g/l 500 SCUp to 300 g ai/haNone observed. No chlorosis, necrosis, epinasty, leaf injury, wilting, or hyponasty.[4][5]
MangoThis compound 250g/l + Pyraclostrobin 250g/l 500 SCUp to 4ml/lNone observed. No leaf tips/surface injury, wilting, necrosis, epinasty, or hyponasty.[6]
PotatoThis compound 333 FS0.08%, 0.1%, and 0.12%None observed. No adverse effect on plant emergence.[7]
ChilliThis compound 250 g/l + Pyraclostrobin 250 g/l 500 SCNot specifiedNo phytotoxic effect was recorded even at a higher dose.[8]

Table 2: Phytotoxicity of this compound + Pyraclostrobin on Ornamental Species

Plant Species Product Application Rates (fl oz per 100 gal) Phytotoxicity Results Reference
Aquilegia sp. (Columbine)Orkestra (this compound + pyraclostrobin)8, 16, 32Minimal or no injury in a minimum of 3 trials.[2]
Cornus florida (Flowering Dogwood)Orkestra (this compound + pyraclostrobin)8, 16, 32Significant injury in one study.[2][9]
Dianthus sp. (Carnation)Orkestra (this compound + pyraclostrobin)8, 16, 32No or minimal injury.[9]
Hemerocallis sp. (Daylily)Orkestra (this compound + pyraclostrobin)8, 16, 32Minimal or no injury in a minimum of 3 trials.[2]
Impatiens hawkeri (New Guinea Impatiens)Orkestra (this compound + pyraclostrobin)8, 16, 32Significant injury in one study.[2]
Picea sp. (Spruce)Orkestra (this compound + pyraclostrobin)8, 16, 32Minimal or no injury in a minimum of 3 trials.[2]
Pinus sp. (Pine)Orkestra (this compound + pyraclostrobin)8, 16, 32Minimal or no injury in a minimum of 3 trials.[2][9]
Verbena sp.Orkestra (this compound + pyraclostrobin)8, 16, 32No or minimal injury.[9]
Zinnia sp.Orkestra (this compound + pyraclostrobin)8, 16, 32No or minimal injury.[9]

Experimental Protocols

Protocol for Assessing this compound Phytotoxicity on Herbaceous Plants

This protocol provides a general framework for evaluating the phytotoxicity of this compound on herbaceous plant species. It is essential to adapt this protocol to the specific requirements of your research.

1. Plant Material and Growth Conditions:

  • Select healthy, uniform plants of the desired species and cultivar.

  • Grow plants in a suitable, well-drained substrate under controlled environmental conditions (e.g., greenhouse or growth chamber) with optimal light, temperature, and humidity.

  • Acclimatize plants to the experimental conditions for at least one week before treatment application.

2. Experimental Design:

  • Use a completely randomized design (CRD) or a randomized complete block design (RCBD) with a minimum of 5-10 replicate plants per treatment.

  • Include an untreated control group (sprayed with water only) and a vehicle control group (if this compound is dissolved in a solvent).

  • Test a range of this compound concentrations, including the recommended application rate (1x), a higher rate (e.g., 2x or 4x), and a lower rate (e.g., 0.5x).

3. Treatment Application:

  • Prepare fresh solutions of this compound at the desired concentrations.

  • Apply the treatments as a foliar spray until runoff, ensuring uniform coverage of all plant surfaces. Use a calibrated sprayer to deliver a consistent volume.

  • Apply treatments during a period of low light intensity (e.g., early morning or late evening) to minimize rapid drying and potential for leaf burn.

4. Data Collection:

  • Record phytotoxicity symptoms at regular intervals (e.g., 1, 3, 7, and 14 days after treatment).

  • Use a visual rating scale to score the severity of phytotoxicity. A common scale is 0-10, where 0 = no injury, 1-3 = slight injury, 4-6 = moderate injury, 7-9 = severe injury, and 10 = plant death.

  • Symptoms to assess include: chlorosis, necrosis, leaf distortion, stunting, and any other abnormalities.

  • In addition to visual ratings, quantitative measurements such as plant height, leaf area, chlorophyll content (using a SPAD meter), and biomass (fresh and dry weight) should be recorded at the end of the experiment.

5. Statistical Analysis:

  • Analyze the collected data using appropriate statistical methods, such as Analysis of Variance (ANOVA), followed by a mean separation test (e.g., Tukey's HSD) to determine significant differences between treatments.

Signaling Pathways and Experimental Workflows

Potential Signaling Pathway for SDHI Fungicide-Induced Phytotoxicity

Succinate Dehydrogenase Inhibitor (SDHI) fungicides like this compound target mitochondrial complex II. While this is highly effective against fungi, off-target effects on the plant's mitochondria can occur, leading to a cascade of cellular events that result in phytotoxicity. The diagram below illustrates a potential signaling pathway.

G cluster_0 Mitochondrion cluster_1 Cellular Response cluster_2 Visible Symptoms This compound This compound Application SDHI Inhibition of Mitochondrial Complex II (SDH) This compound->SDHI ETC Disruption of Electron Transport Chain SDHI->ETC ROS Increased Reactive Oxygen Species (ROS) Production ETC->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress Signaling Stress Signaling Pathways (e.g., Salicylic Acid, Jasmonic Acid) OxidativeStress->Signaling Damage Cellular Damage (Lipid peroxidation, protein oxidation) OxidativeStress->Damage Phytotoxicity Phytotoxicity Symptoms (Chlorosis, Necrosis, Stunting) Signaling->Phytotoxicity Damage->Phytotoxicity

Caption: Potential signaling pathway of this compound-induced phytotoxicity.

Experimental Workflow for Phytotoxicity Assessment

The following diagram outlines a logical workflow for conducting a phytotoxicity assessment of this compound.

G start Start: Define Research Question & Objectives design Experimental Design - Select Plant Species - Determine Application Rates - Set Control Groups start->design prep Plant Preparation & Acclimatization design->prep application This compound Application prep->application data Data Collection - Visual Phytotoxicity Ratings - Physiological Measurements application->data analysis Statistical Analysis data->analysis results Interpretation of Results analysis->results end Conclusion & Recommendations results->end

Caption: Experimental workflow for assessing this compound phytotoxicity.

References

Technical Support Center: Managing Fluxapyroxad Resistance in Blumeriella jaapii

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing fluxapyroxad resistance in Blumeriella jaapii, the causal agent of cherry leaf spot.

Frequently Asked Questions (FAQs)

Q1: We are observing reduced efficacy of this compound in our field trials for controlling cherry leaf spot. What could be the underlying cause?

A1: Reduced field efficacy of this compound is often linked to the development of resistance in the Blumeriella jaapii population.[1][2] This resistance is typically caused by specific mutations in the genes encoding the succinate dehydrogenase (SDH) enzyme, which is the target of this compound.[1][3][4][5] It is crucial to collect isolates from your trial site and perform sensitivity testing to confirm resistance.

Q2: What are the known molecular mechanisms of resistance to this compound in Blumeriella jaapii?

A2: Resistance to this compound and other succinate dehydrogenase inhibitor (SDHI) fungicides in B. jaapii has been associated with mutations in the SdhB and SdhC subunits of the SDH enzyme.[1][3][4][5] Specific mutations, such as I262V in SdhB and S84L or N86S in SdhC, have been identified in resistant isolates.[1][3][4][5] These mutations can alter the fungicide binding site, reducing its inhibitory effect.

Q3: How can we test our Blumeriella jaapii isolates for resistance to this compound in the laboratory?

A3: The recommended method for testing this compound sensitivity in B. jaapii is the minimum inhibitory concentration (MIC) assay.[1][2] This method is preferred due to the slow growth of the fungus in culture.[1][2] The assay determines the lowest concentration of the fungicide that completely inhibits fungal growth. For detailed steps, refer to the "Experimental Protocols" section below.

Q4: Are there cross-resistance patterns between this compound and other SDHI fungicides in B. jaapii?

A4: Yes, cross-resistance among SDHI fungicides is a significant concern.[6] Isolates with mutations conferring resistance to this compound may also exhibit resistance to other SDHIs like boscalid and fluopyram.[1][3][4][5] For instance, isolates with the BoscR FluoR FluxR phenotype have been identified, indicating resistance to all three fungicides.[1][3][4][5] Therefore, it is essential to consider the entire SDHI class when designing resistance management strategies.

Q5: What are the best practices for managing this compound resistance in Blumeriella jaapii populations?

A5: An integrated approach is essential for managing this compound resistance. Key strategies include:

  • Fungicide Rotation and Alternation: Avoid consecutive applications of SDHI fungicides. Instead, rotate or alternate them with fungicides from different FRAC (Fungicide Resistance Action Committee) groups with different modes of action.[6]

  • Use of Premixes: Utilizing pre-formulated mixtures of this compound with a fungicide from a different FRAC group can delay the development of resistance.[1][2]

  • Monitoring: Regularly monitor B. jaapii populations for shifts in fungicide sensitivity.

  • Cultural Practices: Implementing good cultural practices, such as sanitation by removing fallen leaves, can help reduce the overall disease pressure and the selection for resistant strains.[7]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Unexpectedly high incidence of cherry leaf spot in this compound-treated plots. Development of practical resistance in the local B. jaapii population.[1][2]1. Collect leaf samples and isolate B. jaapii. 2. Conduct in vitro sensitivity testing (MIC assay) to confirm resistance. 3. Sequence the SdhB and SdhC genes to identify resistance-conferring mutations.
Inconsistent results in in vitro this compound sensitivity assays. Issues with the experimental setup or isolate viability.1. Verify the concentration of the this compound stock solution. 2. Ensure the viability and purity of the B. jaapii isolates being tested. 3. Standardize the inoculum concentration and incubation conditions.
Difficulty amplifying the Sdh genes for mutation analysis. Suboptimal PCR conditions or degraded DNA.1. Optimize PCR parameters (annealing temperature, extension time). 2. Use high-quality genomic DNA extracted from fresh fungal cultures. 3. Design alternative primers based on available B. jaapii genomic data.[8]

Data Presentation

Table 1: In Vitro Sensitivity of Blumeriella jaapii Isolates to SDHI Fungicides

PhenotypeBoscalid MIC (µg/mL)Fluopyram MIC (µg/mL)This compound MIC (µg/mL)
Sensitive≤ 2.5≤ 2.5≤ 2.5
Moderately Resistant> 2.5 and ≤ 25> 2.5 and ≤ 25> 2.5 and ≤ 25
Resistant≥ 35≥ 35≥ 35

Data adapted from studies on Michigan populations of B. jaapii.[1]

Table 2: Common Mutations in the SdhB and SdhC Genes of Blumeriella jaapii and Associated Resistance Phenotypes

GeneMutationBoscalid ResistanceFluopyram ResistanceThis compound Resistance
SdhBI262VSensitiveResistantSensitive
SdhCS84LSensitiveResistantSensitive
SdhCN86SResistantResistantResistant
SdhB + SdhCI262V + N86SResistantResistantResistant
SdhB + SdhCI262V + S84LResistantResistantResistant

Based on sequencing data from resistant B. jaapii isolates.[1][3][4][5]

Experimental Protocols

Protocol 1: In Vitro Sensitivity Determination of B. jaapii to SDHI Fungicides (MIC Method)
  • Fungicide Stock Preparation: Prepare stock solutions of this compound, boscalid, and fluopyram in an appropriate solvent (e.g., DMSO).

  • Media Preparation: Amend potato dextrose agar (PDA) with the desired concentrations of each fungicide. A typical concentration range to test would be 0, 0.1, 1.0, 2.5, 10, 25, 35, 50, and 100 µg/mL.

  • Inoculation:

    • Culture B. jaapii isolates on PDA plates.

    • Prepare a spore suspension or mycelial slurry from the actively growing edge of the colony.

    • Spot-inoculate the fungicide-amended and control plates with the B. jaapii suspension/slurry.

  • Incubation: Incubate the plates at 20-22°C in the dark for 15 days or until sufficient growth is observed on the control plates.

  • Data Collection: The Minimum Inhibitory Concentration (MIC) is the lowest fungicide concentration that completely inhibits visible mycelial growth.[1][2]

Protocol 2: Molecular Characterization of SDHI Resistance
  • DNA Extraction: Extract genomic DNA from pure cultures of B. jaapii isolates using a suitable fungal DNA extraction kit or protocol.

  • PCR Amplification: Amplify the SdhB and SdhC genes using primers designed from conserved regions.

  • Sequencing: Send the purified PCR products for Sanger sequencing.

  • Sequence Analysis: Align the obtained sequences with a reference wild-type sequence to identify any single nucleotide polymorphisms (SNPs) that result in amino acid substitutions.

Visualizations

SDHI_Mode_of_Action cluster_mitochondrion Mitochondrial Respiratory Chain (Complex II) cluster_sdh_subunits SDH Subunits succinate Succinate SDH Succinate Dehydrogenase (SDH) succinate->SDH Oxidation fumarate Fumarate SDH->fumarate resistance Resistance SdhB SdhB SdhC SdhC SdhD SdhD This compound This compound (SDHI) This compound->SDH Binds to & Inhibits mutation SdhB/SdhC Mutation mutation->SDH Alters Binding Site mutation->resistance Leads to

Caption: Mode of action of this compound and the mechanism of resistance.

Experimental_Workflow start Reduced Fungicide Efficacy Observed in Field step1 Isolate B. jaapii from Infected Leaves start->step1 step2 In Vitro Sensitivity Assay (MIC) step1->step2 decision1 Isolate Resistant? step2->decision1 step3a Molecular Analysis (Sdh Gene Sequencing) decision1->step3a Yes step3b Isolate Sensitive decision1->step3b No step4 Identify Resistance-Conferring Mutations step3a->step4 end2 Investigate Other Causes of Poor Control step3b->end2 end Implement Resistance Management Strategy step4->end

Caption: Experimental workflow for investigating this compound resistance.

Resistance_Management_Strategy start This compound Resistance Confirmed decision1 Is the resistance frequency high? start->decision1 action1 Avoid using any SDHI fungicides for at least one season. decision1->action1 Yes action2 Rotate this compound with fungicides from different FRAC groups. decision1->action2 No action4 Incorporate multi-site fungicides (e.g., chlorothalonil, captan) into the spray program. action1->action4 action3 Use this compound in a premix with a non-SDHI fungicide. action2->action3 action3->action4 action5 Enhance cultural control methods (e.g., leaf litter removal). action4->action5 end Monitor fungicide sensitivity in the population. action5->end

Caption: Decision tree for managing this compound resistance.

References

stability of fluxapyroxad stock solutions under different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of fluxapyroxad stock solutions under various storage conditions. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity and accuracy of their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound exhibits good solubility in several organic solvents. Dimethyl sulfoxide (DMSO) is commonly used for preparing high-concentration stock solutions.[1] Methanol and acetonitrile are also suitable solvents, particularly for preparing working solutions and analytical standards.[2][3] Acetone is another solvent in which this compound is highly soluble.[4] The choice of solvent may depend on the specific experimental requirements and downstream applications.

Q2: What are the recommended storage temperatures for this compound stock solutions?

A2: For long-term storage, it is recommended to store this compound stock solutions at -80°C.[1][5] For short-term storage, -20°C is also acceptable.[5] Some guidelines suggest that refrigerated storage at 4°C is suitable for diluted working solutions for a limited time.[2] Storing solutions at room temperature for extended periods is generally not recommended due to the potential for degradation.

Q3: How long can I store my this compound stock solutions?

A3: The stability of this compound stock solutions depends on the storage temperature and solvent. In DMSO, solutions are reported to be stable for up to one year when stored at -80°C.[1] For solutions stored at -20°C in DMSO, a shorter duration of use is advised.[5] Methanolic stock solutions (1 mg/mL) are recommended to be prepared fresh every three months when stored under refrigeration.[2] It is best practice to aliquot stock solutions to avoid repeated freeze-thaw cycles.[5]

Q4: Can I store my this compound stock solution at room temperature?

A4: While this compound is stable at ambient temperature in its solid form, storing it in solution at room temperature for an extended period is not recommended without specific stability data for the solvent used.[4] For in-use solutions, such as those on an autosampler, stability should be verified if they are to remain at room temperature for a prolonged time.

Q5: What are the signs of degradation or instability in my this compound stock solution?

A5: Visual signs of degradation can include color change or the appearance of precipitate. However, chemical degradation may not always be visible. The most reliable way to assess the stability of a stock solution is to perform a quantitative analysis (e.g., using HPLC or LC-MS/MS) and compare the concentration to that of a freshly prepared standard.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Precipitate observed in the stock solution after thawing. The concentration of this compound may exceed its solubility at a lower temperature.1. Gently warm the solution to 37°C. 2. Briefly sonicate the solution to aid in redissolving the precipitate.[5] 3. If the precipitate persists, consider preparing a new stock solution at a slightly lower concentration.
Inconsistent or non-reproducible experimental results. The stock solution may have degraded due to improper storage or repeated freeze-thaw cycles.1. Prepare a fresh stock solution from a reliable source of solid this compound. 2. Aliquot the new stock solution into single-use volumes to minimize freeze-thaw cycles.[5] 3. Verify the concentration of the new stock solution against a freshly prepared standard.
Loss of compound activity in biological assays. The active concentration of this compound in the solution has decreased due to degradation.1. Discard the suspect stock solution. 2. Prepare a new stock solution following the recommended storage guidelines. 3. Perform a concentration verification of the new stock solution using a validated analytical method.
Unexpected peaks in analytical chromatograms. Degradation products of this compound may be present in the solution.1. Analyze a freshly prepared standard solution to confirm the retention time of the parent compound. 2. If new peaks are present in the stored solution, it is an indication of degradation. The solution should be discarded.

Data on Stability of this compound Stock Solutions

The following tables summarize the available data on the stability of this compound stock solutions. It is important to note that comprehensive, publicly available studies directly comparing the stability in different solvents and at various temperatures are limited.

Table 1: Recommended Storage Conditions and Stability Durations

SolventConcentrationStorage TemperatureRecommended Duration of UseSource(s)
DMSONot Specified-80°CUp to 1 year[1]
DMSONot Specified-20°CUp to 1 month[5]
Methanol1 mg/mLRefrigerated (4°C)Up to 3 months[2]
Methanol (for spiking)100 ng/mLRefrigerated, in the darkStable for at least 2 months
Methanol/Water (50/50, v/v)0.25 ng/mLRefrigerated, in the darkStable for at least 2 months
AcetonitrileNot Specified-20°CGeneral stability for many pesticides for 2-8 years
AcetoneNot Specified-20°CGeneral stability for many pesticides for 2-8 years

Table 2: Solubility of this compound in Common Organic Solvents at 20°C

SolventSolubility (g/L)Source(s)
Acetone> 250[4]
Acetonitrile167.6[4]
Dichloromethane146.1[3]
Ethyl Acetate123.3[3]
Methanol53.4[3]
Toluene20.0[3]

Experimental Protocols

Protocol for Preparation of this compound Stock Solution (1 mg/mL in Methanol)

Materials:

  • This compound (analytical standard)

  • Methanol (HPLC grade or equivalent)

  • Analytical balance

  • Volumetric flask (e.g., 10 mL)

  • Sonicator

Procedure:

  • Accurately weigh 10 mg of this compound analytical standard.

  • Transfer the weighed this compound into a 10 mL volumetric flask.

  • Add a small volume of methanol to the flask to dissolve the solid.

  • Sonicate the flask for a few minutes to ensure complete dissolution.

  • Bring the solution to the final volume of 10 mL with methanol.

  • Stopper the flask and mix thoroughly by inverting it several times.

  • Transfer the solution to an appropriate storage vial (e.g., amber glass vial).

  • Label the vial clearly with the compound name, concentration, solvent, preparation date, and storage conditions.

  • Store the stock solution at the recommended temperature.

Protocol for a General Stability Study of this compound Stock Solutions

Objective: To determine the stability of a this compound stock solution in a specific solvent and at a defined storage temperature over time.

Materials:

  • Prepared this compound stock solution

  • Freshly prepared this compound standard solution (for comparison)

  • HPLC or LC-MS/MS system with a validated analytical method for this compound

Procedure:

  • Prepare a batch of the this compound stock solution to be tested.

  • Divide the stock solution into multiple aliquots in separate vials to be used for each time point.

  • Store the aliquots under the desired storage conditions (e.g., -20°C).

  • At each designated time point (e.g., 0, 1, 2, 4, 8, 12 weeks), remove one aliquot from storage.

  • Allow the aliquot to equilibrate to room temperature.

  • Prepare a fresh standard solution of this compound at the same concentration as the initial stock solution.

  • Analyze both the stored aliquot and the fresh standard solution using a validated HPLC or LC-MS/MS method.

  • Compare the peak area or concentration of the stored solution to that of the fresh standard. The stability is often expressed as the percentage of the initial concentration remaining.

  • A solution is generally considered stable if the concentration remains within a certain percentage (e.g., ±10%) of the initial concentration.

Visualizations

Experimental_Workflow_for_Stability_Study cluster_prep Solution Preparation cluster_storage Storage cluster_analysis Analysis at Time Points prep_stock Prepare Batch of Stock Solution aliquot Aliquot into Vials for Each Time Point prep_stock->aliquot storage Store Aliquots at Defined Temperature aliquot->storage analysis Analyze Stored Aliquot and Fresh Standard storage->analysis Time = 0, 1, 2, 4... weeks comparison Compare Concentrations analysis->comparison data_eval Evaluate Stability comparison->data_eval Calculate % Remaining

Caption: Workflow for a this compound stock solution stability study.

Troubleshooting_Guide start Inconsistent Experimental Results? check_solution Check Stock Solution for Precipitate start->check_solution precipitate_yes Precipitate Found? check_solution->precipitate_yes warm_sonicate Warm and Sonicate Solution precipitate_yes->warm_sonicate Yes precipitate_no No Precipitate precipitate_yes->precipitate_no No check_age Is the Solution Older Than Recommended? precipitate_no->check_age age_yes Prepare Fresh Stock Solution check_age->age_yes Yes age_no Verify Concentration with Fresh Standard check_age->age_no No

Caption: Troubleshooting logic for this compound solution stability issues.

References

Technical Support Center: Analysis of Fluxapyroxad Residues by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix effects during the Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) analysis of fluxapyroxad residues.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects in LC-MS/MS analysis refer to the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] These effects can manifest as either ion suppression (a decrease in signal response) or ion enhancement (an increase in signal response).[1] Both phenomena can significantly compromise the accuracy, precision, and sensitivity of the analytical method, potentially leading to erroneous quantification of this compound residues.[1][2]

Q2: What are the common causes of matrix effects in this compound analysis?

A2: Matrix effects are primarily caused by endogenous or exogenous components present in the sample extract that co-elute with this compound from the LC column and interfere with its ionization in the mass spectrometer's ion source.[1][3] Common interfering components in food and environmental samples include phospholipids, proteins, salts, pigments, and sugars.[3][4] The complexity of the sample matrix is a major factor; for instance, matrices like kale (high pigment) and avocado (high fat) are more prone to causing significant matrix effects compared to simpler matrices.[5]

Q3: How can I evaluate the extent of matrix effects in my this compound assay?

A3: The most common method to quantitatively assess matrix effects is the post-extraction spike method.[3][6] This involves comparing the peak area of this compound in a standard solution prepared in a pure solvent to the peak area of a blank matrix extract that has been spiked with this compound at the same concentration. The matrix effect (ME) can be calculated using the following formula:

ME (%) = (Peak Area in Spiked Matrix Extract / Peak Area in Solvent Standard) x 100

A value of 100% indicates no matrix effect, a value <100% indicates ion suppression, and a value >100% indicates ion enhancement.[2]

Q4: What is the QuEChERS method and is it effective for this compound analysis?

A4: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely used sample preparation technique for pesticide residue analysis in food and agricultural products.[4][7] It involves an extraction step with an organic solvent (commonly acetonitrile) and a subsequent clean-up step using dispersive solid-phase extraction (d-SPE) with various sorbents.[7][8] The QuEChERS method has been successfully applied for the analysis of this compound and its metabolites in various matrices like vegetables, fruits, and cereals, demonstrating good recoveries.[7][9]

Q5: What are the advantages of using a stable isotope-labeled internal standard (SIL-IS) for this compound analysis?

A5: Using a SIL-IS is considered the gold standard for compensating for matrix effects.[2][10] A SIL-IS has nearly identical chemical and physical properties to this compound and will co-elute from the LC column.[10] Consequently, it experiences the same degree of ion suppression or enhancement as the target analyte. By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by matrix effects can be effectively normalized, leading to more accurate and precise quantification.[11][12]

Troubleshooting Guide

Problem/Observation Potential Cause(s) Recommended Solution(s)
Poor recovery of this compound Inefficient extraction from the sample matrix.Optimize the extraction solvent and procedure. For many matrices, the QuEChERS method provides good recovery for this compound.[7][9] Consider increasing shaking time or using different extraction salts.
Analyte loss during the clean-up step.Evaluate the type and amount of sorbent used in the d-SPE clean-up. Sorbents like PSA and C18 are commonly used, but their suitability can be matrix-dependent.[7][8]
Inconsistent retention times Insufficient column equilibration between injections.It is recommended to establish a suitable equilibrium time at the end of the HPLC method to ensure consistent analyte retention times.[13][14]
Changes in mobile phase composition.Prepare fresh mobile phase daily and ensure proper mixing.
Significant ion suppression or enhancement High concentration of co-eluting matrix components.Improve Sample Clean-up: Employ a more rigorous clean-up method such as solid-phase extraction (SPE) or use different sorbents in the QuEChERS d-SPE step to remove interfering compounds.[11]
Dilute the Sample: If the concentration of this compound is sufficiently high, diluting the final extract can reduce the concentration of matrix components and mitigate their effect.[2][15]
Optimize Chromatography: Adjust the LC gradient to improve the separation of this compound from interfering matrix components.[1]
Low signal-to-noise ratio Instrument sensitivity has decreased.Regular cleaning of the mass spectrometer's ion source is crucial to maintain sensitivity, especially after numerous sample injections.[13][14]
Suboptimal MS/MS parameters.Optimize MS/MS parameters such as collision energy and cone voltage for this compound to ensure maximum signal intensity.
Inaccurate quantification Matrix effects are not being properly compensated for.Use Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the unknown samples.[4] This helps to compensate for systematic errors caused by matrix effects.
Employ a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for both matrix effects and variability in sample preparation.[2][10]

Quantitative Data Summary

The following tables summarize recovery and matrix effect data for this compound and related pesticides from various studies.

Table 1: Recovery of this compound in Different Matrices using QuEChERS

Matrix Spiking Level (mg/kg) Average Recovery (%) Relative Standard Deviation (RSD, %) Reference
Chinese CabbageLOQ90.2 - 112.71.0 - 6.4[16]
Spring ScallionLOQ84.0 - 104.30.3 - 11.2[16]
Various (Vegetables, Fruits, Cereals)0.0174.9 - 110.5≤ 15.5[9]
Various (Vegetables, Fruits, Cereals)0.0574.9 - 110.5≤ 15.5[9]
Various (Vegetables, Fruits, Cereals)0.174.9 - 110.5≤ 15.5[9]

Table 2: Matrix Effects Observed for Pesticides in Various Crop Extracts

Matrix Method Matrix Effect (%) Observation Reference
Peach, Apple, Melon, Cereals, Tomato, StrawberryQuEChERS5 - 22Ion Suppression[17]
Grape, TeaQuEChERS with d-SPE and µSPE< 20 for 90% of compoundsIon Suppression[4]
RiceQuEChERS with d-SPE and µSPE< 20 with µSPEIon Suppression[4]

Experimental Protocols

Protocol 1: QuEChERS Sample Preparation for this compound in Vegetables

This protocol is adapted from methodologies described for the analysis of this compound in matrices like Chinese cabbage and spring scallion.[16]

  • Homogenization: Homogenize a representative sample of the vegetable matrix.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile containing 0.2% formic acid.

    • Add a QuEChERS extraction salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate).

    • Vortex thoroughly and shake for 30 minutes.

    • Centrifuge at a sufficient speed to achieve phase separation.

  • Clean-up (d-SPE):

    • Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a suitable sorbent mixture (e.g., PSA and C18) and magnesium sulfate.

    • Vortex for 1 minute.

    • Centrifuge to pellet the sorbent.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned-up supernatant.

    • Filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Protocol 2: Evaluation of Matrix Effects

This protocol outlines the post-extraction spike method to quantify matrix effects.[3][6]

  • Prepare Blank Matrix Extract: Process a sample of the matrix known to be free of this compound using the established sample preparation protocol (e.g., Protocol 1).

  • Prepare Solvent Standard (Solution A): Prepare a standard solution of this compound in the final solvent used for LC-MS/MS analysis at a known concentration (e.g., 50 ng/mL).

  • Prepare Post-Extraction Spiked Sample (Solution B): Take an aliquot of the blank matrix extract and spike it with the this compound standard to achieve the same final concentration as Solution A.

  • Analysis: Inject both Solution A and Solution B into the LC-MS/MS system and record the peak areas for this compound.

  • Calculation: Calculate the matrix effect using the formula: ME (%) = (Peak Area of Solution B / Peak Area of Solution A) x 100.

Visualizations

Workflow_Sample_Preparation cluster_extraction Extraction cluster_cleanup Clean-up (d-SPE) cluster_final Final Analysis start Homogenized Sample (10g) add_solvent Add Acetonitrile (10 mL, 0.2% Formic Acid) start->add_solvent add_salts Add QuEChERS Extraction Salts add_solvent->add_salts shake Vortex & Shake (30 min) add_salts->shake centrifuge1 Centrifuge shake->centrifuge1 transfer Transfer Supernatant centrifuge1->transfer add_dspe Add to d-SPE Tube (PSA, C18, MgSO4) transfer->add_dspe vortex_dspe Vortex (1 min) add_dspe->vortex_dspe centrifuge2 Centrifuge vortex_dspe->centrifuge2 filter Filter (0.22 µm) centrifuge2->filter analysis LC-MS/MS Analysis filter->analysis

Caption: Workflow for QuEChERS sample preparation of this compound residues.

Troubleshooting_Matrix_Effects cluster_compensation Compensation Strategies cluster_minimization Minimization Strategies start Inaccurate Quantification or Poor Sensitivity cal_method Calibration Method? start->cal_method check_cleanup Is Sample Clean-up Sufficient? start->check_cleanup use_mmc Use Matrix-Matched Calibration cal_method->use_mmc Solvent Calibration use_sil_is Use Stable Isotope-Labeled Internal Standard (Best) cal_method->use_sil_is No IS or Non-SIL IS end_node Accurate & Sensitive Analysis use_mmc->end_node use_sil_is->end_node improve_cleanup Improve Clean-up (e.g., SPE, different sorbents) check_cleanup->improve_cleanup No dilute Dilute Sample Extract check_cleanup->dilute Yes optimize_lc Optimize LC Separation improve_cleanup->optimize_lc dilute->end_node optimize_lc->end_node

Caption: Decision tree for troubleshooting matrix effects in LC-MS/MS analysis.

References

Technical Support Center: Strategies to Reduce the Environmental Persistence of Fluxapyroxad

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at reducing the environmental persistence of the fungicide fluxapyroxad.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms driving the environmental degradation of this compound?

A1: this compound is known for its high persistence in soil and aquatic environments.[1][2] The primary degradation mechanism is biodegradation by soil and sediment microorganisms under both aerobic and anaerobic conditions.[1][3] However, this process is generally slow.[4][5] Photodegradation, or breakdown by light, has been found to have little influence on the degradation of this compound in soil.[4] The molecule is also stable to hydrolysis at various pH levels.[4][5]

Q2: What are the main metabolites of this compound observed during degradation?

A2: The metabolism of this compound primarily proceeds via two main transformation reactions: N-demethylation of the pyrazole moiety and hydroxylation of the biphenyl moiety.[4][6] In soil, a key degradation pathway involves the cleavage of the carboxamide bridge, producing the carboxylic acid intermediate M700F001, which can be further de-methylated to form M700F002.[7]

Q3: Which environmental factors significantly influence the biodegradation rate of this compound?

A3: Several environmental factors can influence the rate of this compound biodegradation. Systems with rich organic matter content, high oxygen levels, and a neutral pH tend to exhibit a higher potential for degradation.[1][3] This is likely because these conditions stimulate the activity of microorganisms responsible for the breakdown of the compound.[1][3]

Q4: How persistent is this compound in different environmental compartments?

A4: this compound is characterized by its long environmental persistence.[5] Its half-life (DT50) can vary significantly depending on the specific conditions of the soil or aquatic system. For a comparative overview of its persistence, refer to the data summary table below.

Data Presentation: Degradation Half-life of this compound

Environmental CompartmentConditionHalf-life (DT50) in DaysReference(s)
SoilAerobic Laboratory69 - 689[4]
SoilAerobic387 (loamy sand)[5]
SoilAnaerobic591 (loam)[5]
SoilGeneral157.6 - 385[1][3]
SoilGeneral183 - 1000[3]
ApplesField9.4 - 12.6[8]
Soil (Apple Orchard)Field10.3 - 36.5[8]
Water/Sediment SystemsAerobic> 157.6[1]
WaterHydrolysisStable[5]

Troubleshooting Guides

Problem 1: Slow or negligible degradation of this compound in microbial degradation assays.

  • Possible Cause 1: Suboptimal environmental conditions. The microorganisms responsible for this compound degradation are sensitive to pH, oxygen, and nutrient availability.

    • Solution: Ensure the experimental medium has a neutral pH and is well-aerated for aerobic studies.[1][3] Supplementing with a source of organic matter may also enhance microbial activity.[1][3]

  • Possible Cause 2: Lack of competent degrading microorganisms. The soil or water sample used as an inoculum may lack microbial species capable of degrading this compound.

    • Solution: Consider using an inoculum from a site with a history of pesticide application, as this may have enriched for adapted microbial communities. Bioaugmentation with known pesticide-degrading microbial consortia could also be explored.

  • Possible Cause 3: Incorrect analytical methodology. The method used to quantify this compound may not be sensitive enough or may be subject to matrix interference.

    • Solution: Validate your analytical method (e.g., UHPLC-MS/MS) for the specific matrix being tested.[8] This includes performing recovery tests at relevant concentrations.[9]

Problem 2: Inconsistent results in photodegradation experiments.

  • Possible Cause 1: Insufficient light intensity or inappropriate wavelength. The light source may not be providing the necessary energy to induce photodegradation.

    • Solution: Utilize a light source that mimics the natural solar spectrum and intensity. Ensure consistent exposure of all samples. While this compound is generally stable to photolysis, experimental conditions should still be rigorously controlled.[4]

  • Possible Cause 2: Volatilization of the compound. Under certain conditions, the apparent loss of this compound may be due to volatilization rather than degradation.

    • Solution: Conduct experiments in closed or sealed vessels to minimize losses due to volatilization. Include dark controls to differentiate between biotic/abiotic degradation and other loss mechanisms.[10]

Experimental Protocols

1. Aerobic Soil Biodegradation Study

  • Objective: To determine the rate of this compound degradation in soil under aerobic conditions.

  • Methodology:

    • Soil Collection and Preparation: Collect fresh soil from a relevant location, avoiding pesticide-contaminated sites for baseline studies. Sieve the soil (e.g., through a 2 mm mesh) to remove large particles and homogenize.[10]

    • Spiking: Treat a known mass of the prepared soil with a standard solution of this compound to achieve the desired concentration. Mix thoroughly to ensure uniform distribution.

    • Incubation: Place the treated soil samples in incubation vessels (e.g., biometer flasks) that allow for air exchange while minimizing water loss. Maintain the soil moisture at a consistent level (e.g., 40-60% of maximum water holding capacity) and incubate at a constant temperature (e.g., 20-25°C) in the dark.[10]

    • Sampling: At predetermined time intervals, collect triplicate soil samples from the incubation vessels.

    • Extraction and Analysis: Extract this compound from the soil samples using an appropriate solvent (e.g., acetonitrile/water mixture). Analyze the extracts using a validated analytical method such as UHPLC-MS/MS to determine the concentration of the parent compound and any relevant metabolites.[8]

    • Data Analysis: Plot the concentration of this compound over time and use first-order kinetics to calculate the degradation half-life (DT50).

2. Aqueous Photodegradation Study

  • Objective: To assess the stability of this compound in an aqueous solution when exposed to light.

  • Methodology:

    • Solution Preparation: Prepare a sterile aqueous solution of this compound in a buffered solution (e.g., pH 7) using purified water.

    • Sample Exposure: Place the solution in quartz tubes or other photoreactive vessels. Expose the samples to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Wrap control samples in aluminum foil to serve as dark controls.

    • Incubation: Maintain a constant temperature throughout the experiment.

    • Sampling: At specified time points, withdraw aliquots from both the light-exposed and dark control samples.

    • Analysis: Directly analyze the aqueous samples (or after appropriate dilution) by a suitable analytical method like HPLC-UV or LC-MS to quantify the concentration of this compound.

    • Data Analysis: Compare the degradation rate in the light-exposed samples to the dark controls to determine the extent of photodegradation.

Visualizations

logical_workflow cluster_assessment Initial Assessment cluster_biodegradation Biodegradation Enhancement A This compound Persistence in Environment B Biodegradation (Microbial) A->B C Photodegradation A->C D Chemical Degradation A->D B1 Biostimulation (Nutrients, Oxygen) B->B1 B2 Bioaugmentation (Adapted Microbes) B->B2 microbial_degradation_pathway This compound This compound Metabolite1 Hydroxylated Intermediates This compound->Metabolite1 Hydroxylation Metabolite2 N-demethylated Intermediates This compound->Metabolite2 N-demethylation Metabolite3 M700F001 (Carboxylic Acid via Bridge Cleavage) This compound->Metabolite3 Carboxamide Bridge Cleavage Degradation Further Degradation Products Metabolite1->Degradation Metabolite2->Degradation Metabolite4 M700F002 (De-methylated M700F001) Metabolite3->Metabolite4 De-methylation Metabolite4->Degradation experimental_workflow cluster_setup Experimental Setup cluster_analysis Analysis cluster_results Results A Prepare Matrix (Soil/Water) B Spike with this compound A->B C Incubate under Controlled Conditions B->C D Time-course Sampling C->D Sampling E Solvent Extraction D->E F UHPLC-MS/MS Analysis E->F G Calculate Degradation Rate F->G I Identify Metabolites F->I H Determine Half-life (DT50) G->H

References

Technical Support Center: Overcoming Poor Field Performance of Fluxapyroxad Against Resistant Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering poor field performance of fluxapyroxad due to resistant pathogens.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Reduced Efficacy of this compound in Field Trials

  • Question: We are observing a significant decrease in the efficacy of this compound against our target pathogen in the field, despite previous success. What could be the cause?

  • Answer: A reduction in field performance often points towards the development of fungicide resistance. This compound is a succinate dehydrogenase inhibitor (SDHI) fungicide, and resistance typically arises from mutations in the genes encoding the subunits of the succinate dehydrogenase (Sdh) enzyme, which is the target of this compound.[1][2][3][4][5][6][7] You should first confirm resistance in your pathogen population.

Issue 2: Confirming this compound Resistance in the Lab

  • Question: How can we definitively confirm that our pathogen population has developed resistance to this compound?

  • Answer: Confirmation involves a combination of bioassays and molecular techniques.

    • Bioassays: Conduct dose-response assays to determine the half-maximal effective concentration (EC50) of this compound against your field isolates. Compare these values to a known susceptible (wild-type) strain. A significant increase in the EC50 value for your field isolates indicates resistance.

    • Molecular Analysis: Sequence the SdhB, SdhC, and SdhD genes of your resistant isolates to identify known or novel mutations associated with SDHI resistance.[2][3][4][5][6][7]

Issue 3: Unexpected Cross-Resistance Patterns

  • Question: We have confirmed this compound resistance. Will our isolates also be resistant to other SDHI fungicides or fungicides from different chemical groups?

  • Answer:

    • Cross-resistance within SDHIs: Cross-resistance between this compound and other SDHI fungicides (e.g., boscalid, fluopyram) is common and depends on the specific mutation in the Sdh enzyme.[7][8] Some mutations may confer resistance to a broad range of SDHIs, while others might be more specific.

    • No Cross-resistance with other Fungicide Groups: Fortunately, studies have shown no cross-resistance between this compound and fungicides with different modes of action, such as demethylation inhibitors (DMIs), quinone outside inhibitors (QoIs), and anilinopyrimidines.[2][3][4] This is a critical factor for designing effective resistance management strategies.

Frequently Asked Questions (FAQs)

Q1: What is the mode of action of this compound?

A1: this compound is a member of the carboxamide fungicide group and is classified by the Fungicide Resistance Action Committee (FRAC) as a Group 7 fungicide. Its mode of action is the inhibition of the succinate dehydrogenase (Sdh) enzyme, also known as complex II, in the mitochondrial respiratory chain of fungi.[1][9][10] This inhibition disrupts cellular respiration and energy production, ultimately leading to the inhibition of spore germination, germ tube elongation, and mycelial growth.[1][11]

Q2: What are the known molecular mechanisms of resistance to this compound?

A2: The primary mechanism of resistance to this compound is target-site modification due to point mutations in the genes encoding the subunits of the Sdh enzyme. These mutations alter the binding site of the fungicide, reducing its inhibitory effect. Documented mutations have been found in the SdhB, SdhC, and SdhD subunits in various pathogens.[2][3][4][5][6][7][12] For example, in Botrytis cinerea, mutations such as P225F and N230I in the SdhB subunit have been linked to high levels of resistance.[6][7]

Q3: Is there a fitness cost associated with this compound resistance?

A3: Yes, in some cases, mutations conferring resistance to this compound can be associated with a fitness penalty.[2][3][4] This means that in the absence of the fungicide, resistant strains may be less competitive than their susceptible counterparts. Fitness costs can manifest as reduced mycelial growth, lower sporulation, and decreased pathogenicity.[2][3][4][13] However, the extent of the fitness cost can vary depending on the specific mutation and the pathogen.

Q4: What strategies can be implemented to manage this compound resistance in the field?

A4: A proactive and integrated approach is crucial for managing this compound resistance. Key strategies include:

  • Fungicide Rotation: Rotate this compound with fungicides that have different modes of action.[14][15][16] This reduces the selection pressure for resistance to any single fungicide class.

  • Fungicide Mixtures: Use pre-mixes or tank-mixes of this compound with a fungicide from a different FRAC group.[14][15][16] The partner fungicide should be effective against the target pathogen.

  • Limiting Applications: Adhere to the manufacturer's recommendations for the maximum number of applications per season.

  • Integrated Pest Management (IPM): Employ non-chemical control methods such as using resistant crop varieties, practicing crop rotation, and managing irrigation to reduce disease pressure.[16]

Q5: Are there rapid diagnostic tools available to detect this compound resistance?

A5: Yes, molecular diagnostic tools can provide rapid detection of resistance-conferring mutations. Techniques like loop-mediated isothermal amplification (LAMP) assays have been developed to specifically detect common mutations, such as the H272R mutation in the SdhB gene of Botrytis cinerea, which is associated with SDHI resistance.[17] These tools can help in making timely and informed decisions for disease management.

Data Presentation

Table 1: Sensitivity of Wild-Type (WT) and this compound-Resistant (R) Strains of Sclerotinia sclerotiorum

Isolate TypeEC50 (µg/mL) of this compoundResistance Factor (RF)Reference
Wild-Type (WT)0.021 - 0.095-[2][3][4][13]
Resistant (R) Mutants12.37 - 31.36>130[2][3][4][13]

Table 2: Common Mutations in the Succinate Dehydrogenase (Sdh) Gene Conferring Resistance to this compound

PathogenSdh SubunitMutationReference
Botrytis cinereaSdhBP225F, N230I, H272R/Y[6][7][18]
Sclerotinia sclerotiorumSdhBAmino acid changes[2][3][4]
Blumeriella jaapiiSdhB, SdhCVarious mutations[5]
Didymella bryoniaeNot specifiedMedium resistance[8]

Experimental Protocols

Protocol 1: Determination of EC50 Values for this compound using a Mycelial Growth Inhibition Assay

  • Prepare Fungicide Stock Solution: Dissolve technical-grade this compound in acetone or another suitable solvent to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Prepare Media: Autoclave potato dextrose agar (PDA) and cool to 50-55°C.

  • Create Serial Dilutions: Add appropriate volumes of the this compound stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control plate with the solvent alone.

  • Plate Inoculation: Place a 5-mm mycelial plug from the margin of an actively growing culture of the test isolate onto the center of each fungicide-amended and control PDA plate.

  • Incubation: Incubate the plates in the dark at the optimal growth temperature for the pathogen (e.g., 20-25°C).

  • Data Collection: Measure the colony diameter in two perpendicular directions when the fungal growth on the control plate has reached approximately two-thirds of the plate diameter.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Use probit analysis or non-linear regression to determine the EC50 value, which is the concentration of this compound that inhibits mycelial growth by 50%.

Protocol 2: Molecular Identification of Mutations in the SdhB Gene

  • DNA Extraction: Extract genomic DNA from the fungal mycelium of both susceptible and resistant isolates using a commercial DNA extraction kit or a standard CTAB protocol.

  • PCR Amplification: Amplify the SdhB gene using primers designed from conserved regions flanking the gene.

  • PCR Product Purification: Purify the PCR products using a commercial PCR purification kit to remove primers and dNTPs.

  • Sanger Sequencing: Send the purified PCR products for Sanger sequencing.

  • Sequence Analysis: Align the obtained DNA sequences from the resistant isolates with the SdhB sequence from a susceptible (wild-type) isolate using bioinformatics software (e.g., MEGA, Geneious). Identify any single nucleotide polymorphisms (SNPs) that result in amino acid substitutions.

Mandatory Visualizations

fluxapyroxad_mode_of_action TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate ComplexII Complex II (Succinate Dehydrogenase) Succinate->ComplexII Substrate Fumarate Fumarate ComplexII->Fumarate Product ETC Electron Transport Chain ComplexII->ETC This compound This compound This compound->ComplexII Inhibition Inhibition ATP_Production ATP Production (Energy) ETC->ATP_Production

Caption: Mode of action of this compound in the fungal mitochondrial respiratory chain.

resistance_management_workflow Start Poor Field Performance Observed Confirm_Resistance Confirm Resistance (Bioassay & Molecular Analysis) Start->Confirm_Resistance Resistance_Confirmed Resistance Confirmed? Confirm_Resistance->Resistance_Confirmed Implement_Strategy Implement Resistance Management Strategy Resistance_Confirmed->Implement_Strategy Yes Other_Factors Investigate Other Factors (e.g., application issues) Resistance_Confirmed->Other_Factors No Rotation Rotate with different modes of action Implement_Strategy->Rotation Mixtures Use fungicide mixtures Implement_Strategy->Mixtures IPM Integrate non-chemical controls (IPM) Implement_Strategy->IPM Monitor Monitor Pathogen Population Rotation->Monitor Mixtures->Monitor IPM->Monitor

Caption: Workflow for troubleshooting and managing this compound resistance.

logical_relationship This compound This compound Application Selection_Pressure High Selection Pressure This compound->Selection_Pressure Sdh_Mutation Mutation in Sdh Gene Selection_Pressure->Sdh_Mutation Altered_Target Altered Sdh Enzyme Sdh_Mutation->Altered_Target Reduced_Binding Reduced Fungicide Binding Altered_Target->Reduced_Binding Resistance This compound Resistance Reduced_Binding->Resistance Poor_Performance Poor Field Performance Resistance->Poor_Performance

Caption: The logical progression from this compound use to the development of field resistance.

References

Validation & Comparative

Comparative Efficacy of Fluxapyroxad and Boscalid Against Sclerotinia sclerotiorum

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of available research indicates that both fluxapyroxad and boscalid, belonging to the succinate dehydrogenase inhibitor (SDHI) class of fungicides, demonstrate efficacy against Sclerotinia sclerotiorum, the causal agent of white mold. However, their performance, as measured by in vitro studies, shows notable differences. This compound generally exhibits a stronger inhibitory effect at lower concentrations compared to boscalid.

Executive Summary of Efficacy Data

This compound has been shown to be highly effective in inhibiting the mycelial growth of S. sclerotiorum, with mean effective concentration for 50% inhibition (EC50) values ranging from 0.021 to 0.095 µg/mL.[1][2][3] In contrast, studies on boscalid have reported mean EC50 values of approximately 0.0383 to 0.0395 µg/mL and 1.23 µg a.s. mL⁻¹ in different sets of isolates.[4] It is important to note that direct comparisons can be challenging due to variations in experimental conditions and the specific isolates of S. sclerotiorum tested.

Both fungicides act by inhibiting the succinate dehydrogenase enzyme (complex II) in the mitochondrial respiratory chain, thereby disrupting the pathogen's energy supply.[5][6] This single-site mode of action classifies them as having a medium to high risk for the development of fungicide resistance.[1][5][6] Research has indicated that resistance to boscalid in S. sclerotiorum can arise from mutations in the SdhB subunit of the target protein.[2] Interestingly, one study found no cross-resistance between this compound and a range of other fungicides, including boscalid, suggesting its potential as an alternative for managing resistant populations.[1][3]

Quantitative Efficacy Data

The following tables summarize the key quantitative data on the efficacy of this compound and boscalid against Sclerotinia sclerotiorum from various in vitro studies.

Table 1: In Vitro Efficacy of this compound against Sclerotinia sclerotiorum

Isolate GroupRange of EC50 Values (µg/mL)Mean EC50 Value (µg/mL)Reference
Sensitive Isolates0.021 - 0.095Not specified[1][2][3]
Highly Resistant Mutants12.37 - 31.36Not specified[1][2][3]

Table 2: In Vitro Efficacy of Boscalid against Sclerotinia sclerotiorum

Isolate GroupRange of EC50 Values (µg/mL)Mean EC50 Value (µg/mL)Reference
Field Isolates (2008)Not specified0.0383[4]
Field Isolates (2014)Not specified0.0395[4]
Not specifiedNot specified1.23[4]

Experimental Protocols

The data presented above were primarily generated using in vitro mycelial growth inhibition assays. A detailed methodology for a representative experiment is provided below.

In Vitro Fungicide Sensitivity Assay (Mycelial Growth)

This protocol is a synthesized representation of methodologies described in the cited literature.[7][8][9]

1. Isolate Preparation:

  • Sclerotinia sclerotiorum isolates are cultured on a suitable medium, such as Potato Dextrose Agar (PDA), for a specified period (e.g., 8 days) at a controlled temperature (e.g., 21±1°C) to ensure active mycelial growth.[7]

2. Fungicide Stock Solution and Media Preparation:

  • Stock solutions of the fungicides (this compound and boscalid) are prepared by dissolving a weighed amount of the active ingredient in a solvent like dimethyl sulfoxide (DMSO).[9]

  • Serial dilutions are made from the stock solution to achieve the desired test concentrations.[9]

  • The fungicide solutions are then incorporated into molten PDA at a specific temperature (e.g., 42 to 50°C) to create fungicide-amended media. The final concentration of the solvent (e.g., DMSO) in the media is kept minimal (e.g., not exceeding 0.1%) to avoid any inhibitory effects.[9]

3. Inoculation and Incubation:

  • Mycelial plugs (e.g., 5 mm in diameter) are taken from the margin of an actively growing S. sclerotiorum culture.[1][9]

  • These plugs are placed, mycelial side down, onto the center of the Petri dishes containing the fungicide-amended PDA and a control medium (PDA with solvent but no fungicide).[9]

  • The plates are incubated at a controlled temperature (e.g., 20±1°C) in the dark.[8]

4. Data Collection and Analysis:

  • The radial growth of the fungal colony is measured at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.[7]

  • The percentage of mycelial growth inhibition is calculated relative to the control.

  • The EC50 value, which is the concentration of the fungicide that inhibits 50% of the mycelial growth, is determined by regression analysis of the dose-response data.[9]

Visual Representations

Signaling Pathway: Mechanism of Action of SDHI Fungicides

SDHI_Mechanism Mechanism of Action of SDHI Fungicides cluster_mitochondrion Mitochondrial Inner Membrane TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate Complex_II Complex II (Succinate Dehydrogenase) Succinate->Complex_II e- Fumarate Fumarate Complex_II->Fumarate Ubiquinone Ubiquinone (Q) Complex_II->Ubiquinone e- Ubiquinol Ubiquinol (QH2) Ubiquinone->Ubiquinol Complex_III Complex III Ubiquinol->Complex_III e- SDHI This compound / Boscalid (SDHI Fungicide) SDHI->Inhibition Inhibition->Complex_II

Caption: Inhibition of Complex II by SDHI fungicides.

Experimental Workflow: In Vitro Fungicide Sensitivity Assay

experimental_workflow start Start culture Culture S. sclerotiorum on PDA start->culture inoculate Inoculate Plates with Mycelial Plugs culture->inoculate prepare_fungicide Prepare Fungicide Stock Solutions prepare_media Prepare Fungicide-Amended and Control PDA Plates prepare_fungicide->prepare_media prepare_media->inoculate incubate Incubate at Controlled Temperature inoculate->incubate measure Measure Radial Mycelial Growth incubate->measure calculate Calculate Percent Inhibition and EC50 Values measure->calculate end End calculate->end

Caption: Workflow for determining fungicide EC50 values.

References

Synergistic Power of Fluxapyroxad and Pyraclostrobin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Analysis of the Enhanced Efficacy and Dual-Action Mechanism of Fluxapyroxad and Pyraclostrobin Mixtures in Fungal Pathogen Control.

The combination of this compound and pyraclostrobin has emerged as a potent tool in the management of a wide spectrum of fungal diseases in agriculture. This guide provides a detailed comparison of the synergistic effects of this fungicide mixture, supported by experimental data, and outlines the methodologies employed in its evaluation. Designed for researchers, scientists, and professionals in drug development, this document delves into the enhanced bio-efficacy, dual-pronged mechanism of action, and its implications for sustainable disease control and resistance management.

Enhanced Efficacy: A Synergistic Partnership

Field studies have consistently demonstrated that the mixture of this compound and pyraclostrobin exhibits a synergistic effect, resulting in significantly higher efficacy against various fungal pathogens compared to the individual application of each active ingredient. This enhanced performance leads to improved disease control and often translates to higher crop yields.

The synergistic interaction is attributed to the distinct yet complementary modes of action of the two fungicides. This compound, a succinate dehydrogenase inhibitor (SDHI), and pyraclostrobin, a quinone outside inhibitor (QoI), target different sites within the fungal mitochondrial respiratory chain. This dual attack not only leads to a more potent inhibition of fungal respiration and energy production but also helps in mitigating the development of fungicide resistance.[1]

Comparative Performance Data

The following tables summarize the quantitative data from various field trials, showcasing the superior performance of the this compound and pyraclostrobin mixture across different crops and diseases.

Table 1: Efficacy against Coffee Leaf Rust (Hemileia vastatrix) [2][3]

TreatmentApplication Rate (ml/l)Mean Rust Incidence (%) - 2015-16Mean Rust Incidence (%) - 2016-17
This compound + Pyraclostrobin0.58.71-
This compound + Pyraclostrobin0.6-2.36
Untreated Control-18.4717.67

Table 2: Efficacy against Mango Powdery Mildew (Oidium mangiferae)

TreatmentApplication Rate (ml/l)Per Cent Disease Index (PDI) - LeavesPer Cent Disease Index (PDI) - InflorescencePer Cent Disease Index (PDI) - Fruits
This compound + Pyraclostrobin2.018.0016.6017.08
Pyraclostrobin5.0---
This compound3.0---
Untreated Control-54.7352.8053.33

Table 3: Efficacy against Wheat Rusts (Yellow and Brown Rust) [4]

TreatmentApplication Rate (g a.i./ha)Per Cent Disease Incidence (PDI)Yield ( kg/ha )
This compound + Pyraclostrobin2005.215650
This compound167--
Pyraclostrobin100--
Untreated Control-21.873394

Dual Mechanism of Action and Signaling Pathways

The profound efficacy of the this compound and pyraclostrobin mixture stems from its ability to disrupt the fungal mitochondrial electron transport chain (mETC) at two distinct points, leading to a comprehensive inhibition of cellular respiration and energy production.

This compound , as a member of the SDHI class of fungicides, specifically targets and inhibits Complex II (succinate dehydrogenase) of the mETC.[5] This blockage prevents the oxidation of succinate to fumarate, a critical step in the tricarboxylic acid (TCA) cycle and a direct link to the mETC.

Pyraclostrobin , belonging to the QoI group, acts on Complex III (cytochrome bc1 complex) of the mETC.[6] It binds to the quinone outside (Qo) site of cytochrome b, thereby blocking electron transfer and disrupting the proton gradient necessary for ATP synthesis.

The simultaneous inhibition of two different complexes in the same vital pathway creates a synergistic effect that is more potent than the additive effects of the individual components. This dual-action not only enhances the fungicidal activity but also serves as a crucial strategy for managing fungicide resistance. Pathogens that may develop resistance to one mode of action are still susceptible to the other, making it more difficult for resistant strains to proliferate.

While the primary targets are well-established, the downstream effects on fungal signaling pathways are an area of ongoing research. It is hypothesized that the severe energy depletion caused by the dual inhibition of mitochondrial respiration triggers a cascade of stress responses within the fungal cell. Recent studies on pyraclostrobin have shown that it can affect gene expression by altering DNA methylation patterns and lead to enhanced ubiquitin-mediated proteolysis, suggesting a broader impact on cellular regulation beyond direct respiratory inhibition. The synergistic impact of the mixture on these and other signaling pathways warrants further investigation.

Synergy_Mechanism cluster_fungal_cell Fungal Cell cluster_mitochondrion Mitochondrion TCA_Cycle TCA Cycle Complex_II Complex II (Succinate Dehydrogenase) TCA_Cycle->Complex_II Succinate Complex_I Complex I Complex_III Complex III (Cytochrome bc1) Complex_I->Complex_III e- Complex_II->Complex_III e- Stress_Response Stress Response Signaling Complex_II->Stress_Response Complex_IV Complex IV Complex_III->Complex_IV e- Complex_III->Stress_Response ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ Gradient ATP ATP (Energy) ATP_Synthase->ATP Fungal_Growth Fungal Growth & Proliferation ATP->Fungal_Growth Gene_Expression Altered Gene Expression Stress_Response->Gene_Expression This compound This compound (SDHI) This compound->Complex_II Inhibits Pyraclostrobin Pyraclostrobin (QoI) Pyraclostrobin->Complex_III Inhibits

Caption: Dual inhibition of the fungal mitochondrial respiratory chain by this compound and pyraclostrobin.

Experimental Protocols

The evaluation of the synergistic effects and overall efficacy of the this compound and pyraclostrobin mixture involves a combination of laboratory and field-based experiments.

In Vitro Synergy Assessment

The synergistic interaction between this compound and pyraclostrobin can be quantified in vitro using methods such as the checkerboard assay. This method involves testing a range of concentrations of both fungicides, alone and in combination, against the target fungal pathogen in a microtiter plate format. The minimum inhibitory concentration (MIC) for each compound and their combinations are determined. The Fractional Inhibitory Concentration Index (FICI) is then calculated to determine the nature of the interaction (synergistic, additive, or antagonistic).

Synergy_Assessment_Workflow cluster_lab In Vitro Synergy Assessment A Prepare serial dilutions of This compound and Pyraclostrobin C Add fungicide dilutions to wells in a checkerboard pattern A->C B Inoculate microtiter plate with fungal spore suspension B->C D Incubate under controlled conditions C->D E Determine Minimum Inhibitory Concentration (MIC) for each compound and combination D->E F Calculate Fractional Inhibitory Concentration Index (FICI) E->F G Classify interaction: Synergistic, Additive, or Antagonistic F->G Field_Trial_Workflow cluster_field Field Efficacy Trial Workflow A Establish experimental plots (Randomized Complete Block Design) B Apply fungicide treatments at specified rates and timings A->B C Regularly assess disease incidence and severity using standardized rating scales B->C D Collect yield data at harvest C->D E Perform statistical analysis (e.g., ANOVA) on disease and yield data D->E F Compare efficacy of mixture with individual components and control E->F

References

comparing fluxapyroxad efficacy against rice sheath blight with other fungicides

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and crop protection professionals on the performance of fluxapyroxad in comparison to other leading fungicides for the control of Rhizoctonia solani in rice.

Rice sheath blight, caused by the necrotrophic fungus Rhizoctonia solani, stands as a significant threat to rice production worldwide, leading to substantial yield losses.[1][2][3] The management of this disease heavily relies on the application of fungicides. Among the newer generation of fungicides, this compound, a succinate dehydrogenase inhibitor (SDHI), has shown considerable promise.[4][5][6] This guide provides an objective comparison of the efficacy of this compound against rice sheath blight with other commonly used fungicides, supported by experimental data.

Mechanism of Action: SDHI Fungicides

This compound belongs to the pyrazole-carboxamide class of fungicides and functions as a succinate dehydrogenase inhibitor (SDHI).[4] It targets Complex II (succinate dehydrogenase) in the mitochondrial respiratory chain of the fungus. By blocking this enzyme, this compound disrupts the tricarboxylic acid (TCA) cycle and inhibits fungal respiration, ultimately leading to the cessation of growth and development.[4][7] This mode of action is effective against various stages of the fungal life cycle, including spore germination, germ tube elongation, and mycelial growth.[4]

Caption: Mode of action of this compound as an SDHI fungicide.

Comparative Efficacy: In Vitro Studies

In vitro studies are crucial for determining the intrinsic activity of a fungicide against a target pathogen. The half-maximal effective concentration (EC50) is a standard metric used to quantify this activity, with lower values indicating higher potency.

FungicideChemical GroupEC50 (µg/mL)Reference
This compound SDHI0.054 ± 0.014 [5]
This compound SDHI0.0657 ± 0.0250 [7]
BoscalidSDHI2.212 ± 0.228[5]
SYP-32497SDHI0.00667 ± 0.00475[7]
AzoxystrobinStrobilurinCompletely inhibited mycelial growth at 1 ppm[8]
PropiconazoleTriazoleShowed 100% mycelial inhibition at 25 ppm[9]
HexaconazoleTriazoleCompletely inhibited mycelial growth at 200 ppm[2]

Note: Data is compiled from multiple studies and may not be directly comparable due to variations in experimental conditions.

The data clearly indicates the high intrinsic activity of this compound against R. solani, with significantly lower EC50 values compared to the older SDHI fungicide, boscalid.[5] A newer SDHI compound, SYP-32497, has demonstrated even greater in vitro potency than this compound.[7] Strobilurin and triazole fungicides also exhibit strong inhibitory effects, though often at higher concentrations.[2][8][9]

Comparative Efficacy: Field Trials

Field trials provide a more realistic assessment of a fungicide's performance under real-world conditions. Efficacy is typically measured by the percentage of disease control or reduction in disease severity, as well as the impact on crop yield.

Fungicide/CombinationApplication RateDisease Control/Reduction (%)Yield Increase (%)Reference
This compound 100 g a.i./ha83.4 - 88.0 -[5]
This compound 120 g a.i./ha--[6]
This compound 62.5 g/L + Epoxiconazole 62.5 g/L 0.15%51.52 (Sheath Rot Control)-[10]
Azoxystrobin 23% SC-46.0322.42[9]
Azoxystrobin125 g/ha> 64> 60[8]
Azoxystrobin 7.5% + Propiconazole 12.5% SE625 ml/haMinimum PDI of 13.70% vs 48.70% in control-[11]
Propiconazole 25% EC-41.3719.89[9]
Hexaconazole 5% EC-Significantly superior in controlling the disease-[12]
Validamycin 3% L0.1% (4 applications)Equally effective as Carbendazim in reducing disease severity-[13]
Tebuconazole 25.9% EC-Showed best results in checking disease severity and incidenceImproved grain yield by 33.8-71.2%[14]
Difenoconazole 25% EC-Showed best results in checking disease severity and incidenceImproved grain yield by 33.8-71.2%[14]

PDI: Percent Disease Index. Note: Data is compiled from multiple studies and may not be directly comparable due to variations in experimental conditions, disease pressure, and rice varieties.

Field trial data confirms the excellent efficacy of this compound in controlling rice sheath blight, demonstrating a high percentage of disease control.[5] Combination fungicides, which often include a strobilurin or a triazole, are also highly effective. For instance, combinations of azoxystrobin and propiconazole, or this compound and epoxiconazole, have shown significant disease reduction.[10][11] Established fungicides like propiconazole, hexaconazole, and tebuconazole also provide good control and contribute to increased grain yields.[9][12][14] Validamycin, an antibiotic fungicide, has also been noted for its effectiveness, particularly with multiple applications.[13]

Experimental Protocols

A standardized approach is essential for the reliable evaluation of fungicide efficacy. Below are generalized protocols for common in vitro and in vivo experiments.

In Vitro Fungicide Screening: Poisoned Food Technique

This method is used to determine the direct inhibitory effect of a fungicide on the mycelial growth of the pathogen.

cluster_prep Preparation cluster_inoc Inoculation & Incubation cluster_data Data Collection & Analysis A Prepare Potato Dextrose Agar (PDA) Medium B Autoclave to Sterilize A->B D Add Fungicide to Molten PDA at Desired Concentrations B->D C Prepare Fungicide Stock Solutions C->D E Pour Poisoned Media into Petri Plates D->E F Isolate and Culture Rhizoctonia solani G Cut Mycelial Plugs from Actively Growing Culture F->G H Place Mycelial Plug in the Center of Each Plate G->H I Incubate at 28±2°C H->I J Measure Colony Diameter After a Set Incubation Period I->J K Calculate Percent Inhibition of Mycelial Growth J->K L Determine EC50 Value K->L

Caption: Workflow for the poisoned food technique.

Detailed Steps:

  • Medium Preparation: Potato Dextrose Agar (PDA) is prepared and sterilized by autoclaving.[15]

  • Fungicide Incorporation: A stock solution of the test fungicide is prepared. The required amount of the fungicide is then added to the molten PDA to achieve the desired final concentrations.[9]

  • Plating: The fungicide-amended PDA is poured into sterile Petri plates and allowed to solidify.[16]

  • Inoculation: A small mycelial disc (e.g., 5 mm in diameter) is taken from the margin of an actively growing culture of R. solani and placed in the center of each plate.[9]

  • Incubation: The inoculated plates are incubated at a suitable temperature (e.g., 28 ± 2°C) for a specified period (e.g., 72 hours).[9]

  • Data Collection: The diameter of the fungal colony is measured. A control plate without any fungicide is used for comparison. The percent inhibition of mycelial growth is calculated using the formula: I = [(C - T) / C] * 100, where I is the percent inhibition, C is the colony diameter in the control, and T is the colony diameter in the treatment.[9]

In Vivo Fungicide Evaluation: Field Trial

Field trials assess fungicide efficacy under natural or artificially induced epidemic conditions.

cluster_setup Field Setup cluster_inoc Inoculation cluster_treat Treatment cluster_assess Assessment A Select a Susceptible Rice Variety B Establish Experimental Plots (e.g., Randomized Block Design) A->B C Follow Standard Agronomic Practices B->C E Artificially Inoculate Rice Plants at Tillering Stage C->E D Prepare R. solani Inoculum (e.g., on rice bran) D->E F Apply Fungicide Treatments at Recommended Doses and Intervals E->F H Record Disease Severity/ Incidence at Regular Intervals F->H G Maintain an Untreated Control Plot I Measure Grain Yield at Harvest H->I J Analyze Data Statistically I->J

Caption: General workflow for a field trial of fungicides.

Detailed Steps:

  • Experimental Design: The trial is laid out in a randomized block design with multiple replications for each treatment.[15] A susceptible rice variety is typically used.[1]

  • Inoculum and Inoculation: The R. solani inoculum is mass-produced, often on a substrate like sterilized rice bran.[15] Inoculation is typically done at the maximum tillering stage by placing the inoculum in the leaf sheaths near the water line.[17]

  • Fungicide Application: Fungicides are applied as foliar sprays at predetermined rates and intervals. A control group remains untreated.[9]

  • Disease Assessment: Disease severity is recorded periodically using a standard evaluation scale (e.g., 0-9 scale from the International Rice Research Institute).[18] The percent disease index (PDI) or relative lesion height (%RLH) is calculated.[12]

  • Yield Data: At the end of the season, grain yield from each plot is harvested and recorded.[9]

Conclusion

This compound is a highly effective SDHI fungicide for the control of rice sheath blight, demonstrating excellent performance in both in vitro and field studies. Its potent intrinsic activity and strong field efficacy make it a valuable tool in integrated disease management programs. Comparative data suggests that its performance is on par with or superior to many existing fungicides. The use of this compound, particularly in combination with fungicides having different modes of action, can contribute to a robust and sustainable strategy for managing rice sheath blight and mitigating the risk of fungicide resistance. Researchers and professionals should consider the local disease pressure, prevailing environmental conditions, and resistance management guidelines when incorporating this compound into their crop protection schedules.

References

Correlation Between In Vitro Sensitivity and In-Field Efficacy of Fluxapyroxad: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro sensitivity and in-field efficacy of fluxapyroxad, a widely used succinate dehydrogenase inhibitor (SDHI) fungicide. Understanding the correlation between laboratory-based sensitivity assays and performance in agricultural settings is crucial for predicting field effectiveness, managing fungicide resistance, and developing new fungicidal agents. This document summarizes key experimental data, details relevant methodologies, and visualizes complex processes to facilitate a comprehensive understanding.

This compound's Mode of Action

This compound is a broad-spectrum fungicide belonging to the pyrazole-carboxamide chemical class.[1][2] Its mode of action is the inhibition of the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial respiratory chain of fungi.[3][4] By blocking this essential enzyme, this compound disrupts the tricarboxylic acid (TCA) cycle and halts cellular respiration, thereby preventing energy production (ATP synthesis). This ultimately inhibits critical fungal life processes, including spore germination, germ tube elongation, and mycelial growth.[1][4][5]

cluster_mitochondrion Fungal Mitochondrion cluster_membrane Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix ComplexI Complex I ComplexIII Complex III ComplexI->ComplexIII e- ComplexII Complex II (Succinate Dehydrogenase) ComplexII->ComplexIII e- Fumarate Fumarate ComplexII->Fumarate ComplexIV Complex IV ComplexIII->ComplexIV e- ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ Gradient ATP ATP (Energy) ATP_Synthase->ATP Produces Succinate Succinate Succinate->ComplexII TCA TCA Cycle TCA->Succinate This compound This compound This compound->ComplexII Inhibits cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare stock solution of this compound B Serially dilute stock to create range of concentrations A->B C Amend potato dextrose agar (PDA) with each fungicide concentration B->C D Pour amended PDA into Petri plates C->D E Inoculate center of each plate with a mycelial plug of the target fungus D->E F Incubate plates under controlled conditions E->F G Measure colony diameter after incubation period F->G H Calculate percent mycelial growth inhibition relative to control G->H I Perform regression analysis to determine EC50 value H->I A Select experimental field with history of disease B Establish plots in a Randomized Complete Block Design (RCBD) A->B C Apply treatments at specified growth stages or intervals. (e.g., this compound, standards, untreated control) B->C D Monitor environmental conditions and disease development C->D E Assess disease severity/ incidence at multiple time points D->E F Harvest plots and measure yield E->F G Perform statistical analysis (e.g., ANOVA) to compare treatments F->G

References

Validating SdhB Gene Mutations as Markers for Fluxapyroxad Resistance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of resistance to fungicides is a critical challenge in agriculture and clinical settings. Fluxapyroxad, a succinate dehydrogenase inhibitor (SDHI), is a broad-spectrum fungicide that targets the SdhB subunit of the succinate dehydrogenase (SDH) complex, a key enzyme in the mitochondrial electron transport chain.[1] Mutations in the SdhB gene can lead to reduced fungicide binding and, consequently, resistance. This guide provides a comprehensive comparison of methods to validate SdhB gene mutations as reliable markers for this compound resistance, supported by experimental data and detailed protocols.

Quantitative Analysis of SdhB Mutations and this compound Resistance

Numerous studies have established a strong correlation between specific mutations in the SdhB gene and the level of resistance to this compound. The half-maximal effective concentration (EC50), which represents the concentration of a fungicide that inhibits 50% of fungal growth, is a key metric for quantifying resistance. The following tables summarize the EC50 values for various SdhB mutations in different fungal species.

Table 1: EC50 Values (µg/mL) of this compound for Wild-Type and SdhB Mutants in Botrytis cinerea

SdhB MutationEC50 (µg/mL)Resistance Factor (RF)Reference
Wild-Type0.03 - 0.18-[2]
N230I>4.19>23[3][4]
P225F>50>277[2]
H272Y>4.19>23[3][4]
H272RVariableVariable[5]
H272LHigh ResistanceHigh[5]

Table 2: EC50 Values (µg/mL) of this compound for Wild-Type and SdhB Mutants in Sclerotinia sclerotiorum

Isolate TypeEC50 (µg/mL)Reference
Sensitive (Wild-Type)0.021 - 0.095[1][6][7]
Highly Resistant Mutants12.37 - 31.36[1][6][7]

Table 3: SdhB Mutations and Resistance to SDHIs in Various Fungi

FungusSdhB MutationResistance PhenotypeReference
Blumeriella jaapiiI262VResistant to fluopyram, sensitive to this compound[8][9]
Alternaria alternataH277Y/LReduced sensitivity to this compound[10][11]
Corynespora cassiicolaI280VResistant to fluopyram[8]

Experimental Protocols

Accurate validation of SdhB mutations as resistance markers requires robust experimental protocols. The following sections detail the methodologies for key experiments.

Fungicide Sensitivity Assay

This assay determines the EC50 value of a fungicide for a specific fungal isolate.[12][13]

Materials:

  • Fungal isolates (wild-type and suspected mutants)

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • Sterile Petri dishes (90 mm)

  • Sterile distilled water

  • Dimethyl sulfoxide (DMSO)

  • Incubator

Procedure:

  • Prepare fungicide-amended media:

    • Autoclave the PDA medium and cool it to 50-55°C.

    • Prepare a series of this compound concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL) by adding the appropriate volume of the stock solution to the molten agar. Ensure the final DMSO concentration is consistent across all plates (e.g., 0.1%) and does not inhibit fungal growth.

    • Pour the amended agar into Petri dishes.

  • Inoculation:

    • From a fresh culture of the fungal isolate, take a mycelial plug (e.g., 5 mm diameter) from the actively growing edge.

    • Place the mycelial plug in the center of each fungicide-amended plate.

  • Incubation:

    • Incubate the plates at the optimal growth temperature for the fungus (e.g., 20-25°C) in the dark.

  • Data Collection and Analysis:

    • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony on the control plate (0 µg/mL this compound) reaches a certain size (e.g., 70-80 mm).

    • Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.

    • Use probit analysis or a similar statistical method to calculate the EC50 value.

Molecular Identification of SdhB Mutations

This involves DNA sequencing to identify specific mutations in the SdhB gene.

Materials:

  • Fungal mycelium

  • DNA extraction kit

  • Primers specific for the SdhB gene

  • Polymerase Chain Reaction (PCR) reagents (Taq polymerase, dNTPs, buffer)

  • Thermocycler

  • Gel electrophoresis equipment

  • DNA sequencing service

Procedure:

  • DNA Extraction:

    • Harvest fresh mycelium from a liquid or solid culture.

    • Extract genomic DNA using a commercial kit or a standard protocol (e.g., CTAB method).

  • PCR Amplification:

    • Design primers to amplify the entire coding region of the SdhB gene or specific regions known to harbor mutations.

    • Perform PCR using the extracted DNA as a template. The cycling conditions will depend on the primers and the polymerase used. A typical program includes an initial denaturation, 30-35 cycles of denaturation, annealing, and extension, and a final extension step.

  • Verification of PCR Product:

    • Run a portion of the PCR product on an agarose gel to confirm that a band of the expected size has been amplified.

  • DNA Sequencing:

    • Purify the remaining PCR product.

    • Send the purified product and the corresponding primers for Sanger sequencing.

  • Sequence Analysis:

    • Align the obtained sequence with the wild-type SdhB gene sequence from a sensitive isolate to identify any nucleotide changes.

    • Translate the nucleotide sequence to the amino acid sequence to determine the resulting amino acid substitution.

Site-Directed Mutagenesis

This technique is used to introduce a specific mutation into a wild-type gene to confirm its role in conferring resistance.[14]

Materials:

  • Plasmid containing the wild-type SdhB gene

  • Mutagenic primers containing the desired mutation

  • High-fidelity DNA polymerase

  • DpnI restriction enzyme

  • Competent E. coli cells

  • Fungal transformation system (e.g., Agrobacterium tumefaciens-mediated transformation)

Procedure:

  • Primer Design:

    • Design a pair of complementary primers that contain the desired mutation and anneal to the plasmid containing the wild-type SdhB gene.

  • Mutagenesis PCR:

    • Perform PCR using the plasmid as a template and the mutagenic primers. This will amplify the entire plasmid, incorporating the mutation.

  • DpnI Digestion:

    • Digest the PCR product with DpnI. This enzyme specifically cleaves methylated DNA, thereby digesting the parental (wild-type) plasmid and leaving the newly synthesized, mutated plasmid intact.

  • Transformation into E. coli:

    • Transform the DpnI-treated plasmid into competent E. coli cells for plasmid propagation.

    • Select for transformed colonies and isolate the mutated plasmid.

  • Sequence Verification:

    • Sequence the isolated plasmid to confirm the presence of the desired mutation and the absence of any other unintended mutations.

  • Fungal Transformation:

    • Introduce the mutated SdhB gene into a sensitive fungal isolate using an appropriate transformation method.

    • Select for transformants and confirm the integration of the mutated gene.

  • Phenotypic Analysis:

    • Perform fungicide sensitivity assays on the transformed fungi to determine if the introduced mutation confers resistance to this compound.

Comparison with Alternative Resistance Detection Methods

While sequencing the SdhB gene is a direct and definitive method for identifying resistance-conferring mutations, other techniques can also be employed for screening and monitoring purposes.

Table 4: Comparison of this compound Resistance Detection Methods

MethodPrincipleAdvantagesDisadvantages
SdhB Gene Sequencing Direct identification of nucleotide changes in the target gene.Definitive and provides precise mutation information.Can be time-consuming and relatively expensive for large-scale screening.
PCR-RFLP Exploits mutation-induced changes in restriction enzyme recognition sites.Relatively simple, rapid, and cost-effective for known mutations.Only applicable if the mutation creates or abolishes a restriction site.
Allele-Specific PCR (AS-PCR) Uses primers that specifically amplify either the wild-type or the mutant allele.High throughput and suitable for screening large numbers of isolates for specific mutations.Requires prior knowledge of the mutation and specific primer design.
High-Resolution Melting (HRM) Analysis Differentiates DNA fragments based on their melting behavior after PCR.Rapid, cost-effective, and can detect unknown mutations.Requires specialized equipment; may not be as sensitive for all mutation types.
Fungicide Sensitivity Assay Phenotypic assessment of fungal growth in the presence of the fungicide.Directly measures the level of resistance.Can be slow, labor-intensive, and influenced by experimental conditions.
Analysis of other Sdh subunits (SdhC, SdhD) Mutations in other subunits of the SDH complex can also confer resistance.Provides a more comprehensive understanding of resistance mechanisms.Increases the complexity and cost of analysis.

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the succinate dehydrogenase pathway, the experimental workflow for validating SdhB mutations, and a comparison of resistance detection methods.

Succinate_Dehydrogenase_Pathway cluster_mitochondrion Mitochondrial Inner Membrane SDH Succinate Dehydrogenase (Complex II) SdhB SdhB (Iron-Sulfur Subunit) SdhC_D SdhC/SdhD (Membrane Anchors) Fumarate Fumarate SDH->Fumarate Oxidation Succinate Succinate Succinate->SDH Binds to SdhA This compound This compound This compound->SdhB Binds & Inhibits Mutation SdhB Mutation Mutation->SdhB Alters Binding Site Experimental_Workflow start Start: Suspected Resistant Fungal Isolate phenotype Fungicide Sensitivity Assay (Determine EC50) start->phenotype genotype Molecular Analysis start->genotype conclusion Conclusion: SdhB Mutation Validated as Resistance Marker phenotype->conclusion High EC50 dna_ext DNA Extraction genotype->dna_ext pcr PCR Amplification of SdhB dna_ext->pcr seq DNA Sequencing pcr->seq analysis Sequence Analysis (Identify Mutation) seq->analysis validation Site-Directed Mutagenesis (Confirm Causality) analysis->validation Mutation Identified validation->conclusion Resistance_Detection_Comparison cluster_phenotypic Phenotypic Methods cluster_genotypic Genotypic Methods pheno Fungicide Sensitivity Assay seq SdhB Gene Sequencing pheno->seq Suggests Resistance pcr_based PCR-Based Methods (AS-PCR, RFLP, HRM) seq->pcr_based Informs Design of pcr_based->pheno Screens for Known Mutations

References

Safety Operating Guide

Proper Disposal of Fluxapyroxad: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release – Researchers, scientists, and drug development professionals now have a comprehensive guide for the proper disposal of fluxapyroxad, a broad-spectrum pyrazole-carboxamide fungicide. This document provides essential safety and logistical information, outlining operational and disposal plans to ensure the safe handling of this chemical within a laboratory setting. Adherence to these procedures is critical for personnel safety and environmental protection.

This compound is recognized as a hazardous substance requiring careful waste management. Improper disposal can lead to environmental contamination and potential harm to aquatic life.[1][2] The primary recommended method for the disposal of this compound waste is incineration at a licensed hazardous waste facility.[3] Under no circumstances should this compound or its containers be disposed of in regular trash or discharged into sewer systems.[3]

Quantitative Data for Disposal Procedures

While specific concentration limits for classifying this compound waste as hazardous are not explicitly defined in available documentation, the determination is typically based on the characteristics of the waste (e.g., toxicity, ignitability, corrosivity, reactivity) as outlined by regulations such as the Resource Conservation and Recovery Act (RCRA).[4][5][6] Any unused this compound, solutions containing this compound, and materials contaminated with it should be treated as hazardous waste.

ParameterGuidelineSource
Waste Classification Hazardous Waste--INVALID-LINK--
Primary Disposal Method Incineration at a licensed facility--INVALID-LINK--
Container Rinsing Triple Rinse Procedure--INVALID-LINK--
Rinsate Collection Collect as Hazardous Waste--INVALID-LINK--
Spill Cleanup Residue Dispose of as Hazardous Waste--INVALID-LINK--

Experimental Protocols

Protocol for Routine Disposal of this compound Waste

This protocol details the step-by-step procedure for the routine disposal of unwanted this compound and its solutions.

  • Personal Protective Equipment (PPE): Before handling any waste, ensure appropriate PPE is worn, including chemical-resistant gloves (e.g., nitrile rubber, butyl rubber), safety goggles, and a lab coat.[7][8]

  • Waste Segregation: Collect all this compound waste, including unused product and contaminated materials, in a designated and clearly labeled hazardous waste container.[9][10] The container must be compatible with this compound and have a secure lid.

  • Labeling: Label the waste container with "Hazardous Waste," the name "this compound," and any other components of the waste stream.[8]

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until it is collected by a licensed hazardous waste disposal service.[3]

  • Disposal: Arrange for the collection and transport of the hazardous waste container to a licensed chemical destruction plant or a facility equipped for controlled incineration with flue gas scrubbing.[3]

Protocol for Disposal of Empty this compound Containers

Empty containers that have held this compound must be properly decontaminated before disposal.

  • Initial Draining: Empty the container completely into the appropriate application or waste collection vessel.

  • Triple Rinsing:

    • Fill the container to approximately 25-30% of its capacity with a suitable solvent (e.g., water, if the formulation is water-dispersible, or another solvent capable of dissolving this compound).[11][12]

    • Securely cap the container and shake vigorously for at least 30 seconds to rinse all interior surfaces.[10]

    • Pour the rinsate into a designated hazardous waste container for this compound.[11]

    • Repeat this rinsing procedure two more times.[10][11]

  • Container Puncturing: After the final rinse, puncture the container to prevent reuse.[3]

  • Disposal: The triple-rinsed and punctured container can now be disposed of as non-hazardous waste, recycled, or reconditioned according to local regulations.[3]

Protocol for this compound Spill Cleanup

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Ensure Safety: Evacuate non-essential personnel from the spill area. Ensure adequate ventilation.[2] The person cleaning the spill must wear appropriate PPE, including respiratory protection if dust or aerosols are generated.

  • Containment: For liquid spills, create a dike around the spill using an inert absorbent material such as sand, sawdust, or commercial sorbent pads to prevent it from spreading.[2][7] For solid spills, carefully sweep or scoop the material to avoid creating dust.

  • Absorption: Apply absorbent material over the entire spill, working from the outside in.[2]

  • Collection: Once the spill is fully absorbed, use spark-proof tools to carefully collect the contaminated material and place it into a labeled hazardous waste container.[2][3]

  • Decontamination: Clean the spill area thoroughly with detergent and water.[7] Collect the cleaning solution as hazardous waste.

  • Disposal: Seal the hazardous waste container and dispose of it through a licensed hazardous waste disposal service.[3]

Visualizing the Disposal Workflow

The following diagrams illustrate the logical steps for the proper disposal of this compound waste and the management of spills.

Fluxapyroxad_Disposal_Workflow cluster_waste_generation Waste Generation cluster_collection Collection & Storage cluster_disposal Final Disposal Unused this compound Unused this compound Segregate into Labeled Hazardous Waste Container Segregate into Labeled Hazardous Waste Container Unused this compound->Segregate into Labeled Hazardous Waste Container Contaminated Materials (e.g., PPE, labware) Contaminated Materials (e.g., PPE, labware) Contaminated Materials (e.g., PPE, labware)->Segregate into Labeled Hazardous Waste Container Store in Designated Secure Area Store in Designated Secure Area Segregate into Labeled Hazardous Waste Container->Store in Designated Secure Area Seal Container Transport by Licensed Service Transport by Licensed Service Store in Designated Secure Area->Transport by Licensed Service Incineration at Approved Facility Incineration at Approved Facility Transport by Licensed Service->Incineration at Approved Facility

This compound Waste Disposal Workflow

Fluxapyroxad_Spill_Response_Workflow Spill Occurs Spill Occurs Ensure Safety (Evacuate, Ventilate, Wear PPE) Ensure Safety (Evacuate, Ventilate, Wear PPE) Spill Occurs->Ensure Safety (Evacuate, Ventilate, Wear PPE) Contain Spill (Use absorbents to create a dike) Contain Spill (Use absorbents to create a dike) Ensure Safety (Evacuate, Ventilate, Wear PPE)->Contain Spill (Use absorbents to create a dike) Absorb Spill (Apply absorbent material) Absorb Spill (Apply absorbent material) Contain Spill (Use absorbents to create a dike)->Absorb Spill (Apply absorbent material) Collect Waste (Use spark-proof tools) Collect Waste (Use spark-proof tools) Absorb Spill (Apply absorbent material)->Collect Waste (Use spark-proof tools) Place in Labeled Hazardous Waste Container Place in Labeled Hazardous Waste Container Collect Waste (Use spark-proof tools)->Place in Labeled Hazardous Waste Container Decontaminate Spill Area Decontaminate Spill Area Place in Labeled Hazardous Waste Container->Decontaminate Spill Area Dispose of Waste via Licensed Service Dispose of Waste via Licensed Service Decontaminate Spill Area->Dispose of Waste via Licensed Service

This compound Spill Response Workflow

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.